2-(Furan-2-yl)quinoline-4-carboxylate
Description
The exact mass of the compound 2-(Furan-2-yl)quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
20146-25-2 |
|---|---|
Molecular Formula |
C14H8NO3- |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-(furan-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17)/p-1 |
InChI Key |
WWEKTFINADFAEC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and analytical characterization of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, also known as 2-(Furan-2-yl)quinoline-4-carboxylic acid or FQCA, is a quinoline derivative characterized by the fusion of a quinoline core with a furan ring at the 2-position and a carboxylate group at the 4-position.
Chemical Structure:
Molecular Formula: C₁₄H₉NO₃[1]
Molecular Weight: 239.23 g/mol [1]
The presence of the quinoline and furan rings, both of which are common pharmacophores, along with the carboxylic acid moiety, imparts this molecule with unique physicochemical properties and a diverse range of potential biological activities. Notably, it has been investigated for its anti-tuberculosis properties.[2][3]
Synthesis Pathways
The primary and most efficient method for the synthesis of this compound is the Pfitzinger reaction . This classical named reaction in organic chemistry provides a straightforward route to substituted quinoline-4-carboxylic acids.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] For the synthesis of the title compound, the specific reactants are isatin and 2-acetylfuran.
The overall reaction can be summarized as follows:
Isatin + 2-Acetylfuran --(Alkaline Medium)--> this compound
This synthetic approach has been reported to achieve a yield of 71%.[2]
The logical flow of the Pfitzinger reaction is depicted in the diagram below:
Caption: Pfitzinger reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the Pfitzinger reaction, based on established procedures for similar quinoline-4-carboxylic acid syntheses.
Materials:
-
Isatin
-
2-Acetylfuran
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Diatomaceous earth (optional, for filtration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of potassium hydroxide in ethanol with gentle heating.
-
Addition of Reactants: To the alkaline solution, add one molar equivalent of isatin. Allow the isatin to dissolve completely. Subsequently, add a slight excess (e.g., 1.1 molar equivalents) of 2-acetylfuran to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the potassium salt of the product.
-
Isolation of the Product:
-
Reduce the volume of the solvent under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 2-acetylfuran and other neutral impurities.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5. This will precipitate the crude this compound.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
The experimental workflow is illustrated in the diagram below:
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Quantitative Data and Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.[2][3]
Table 1: Synthesis and Characterization Data
| Parameter | Value/Description | Reference |
| Synthesis Method | Pfitzinger Reaction | [2] |
| Reactants | Isatin, 2-Acetylfuran | [2] |
| Reaction Conditions | Alkaline Medium, Reflux | [2] |
| Yield | 71% | [2] |
| ¹H NMR | Representative data for a similar furan-quinoline structure shows characteristic peaks for aromatic protons of both the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton. | [4] |
| ¹³C NMR | Expected signals include those for the carbonyl carbon of the carboxylic acid (around 165-180 ppm), and distinct signals for the carbons of the quinoline and furan rings in the aromatic region. | [4] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 239. Key fragmentation pathways include the loss of a carboxyl group (-COOH, 45 Da) and the expulsion of carbon monoxide (CO, 28 Da) and a formyl radical (CHO, 29 Da) from the furan ring.[5] |
Conclusion
This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The Pfitzinger reaction stands out as an effective method for its preparation. The comprehensive data presented herein, including the experimental protocol and characterization insights, will be a valuable asset for researchers working on the development of novel therapeutic agents based on the quinoline scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted.
References
A Comprehensive Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(furan-2-yl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The document details its synthesis, structural characterization, and biological activities, with a particular focus on its promising anti-tuberculosis properties. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and a logical workflow for its investigation.
Chemical Identity and Properties
IUPAC Name: 2-(furan-2-yl)quinoline-4-carboxylic acid[1]
This compound, also referred to as FQCA, is a quinoline derivative characterized by the substitution of a furan-2-yl group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring.[1] Its structure lends itself to diverse biological activities and electrochemical properties, making it a subject of interest in medicinal and analytical chemistry.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Melting Point | 226 °C | [1] |
| Appearance | Yellow crystalline powder | [1] |
Synthesis
The synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid is achieved through a condensation reaction employing Isatin and 2-acetylfuran in an alkaline medium.[1][2] This method has been reported to produce a yield of 71%.[1]
Experimental Protocol: Synthesis
Materials:
-
Isatin
-
2-acetylfuran
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Glacial acetic acid
-
Ethyl acetate (for recrystallization)
Procedure:
-
A solution of sodium hydroxide is prepared in a mixture of ethanol and water.
-
Isatin is added to the alkaline solution and stirred until dissolved.
-
The reaction mixture is heated to 60–70°C in a water bath.
-
2-acetylfuran is added dropwise to the heated reaction mixture.
-
The mixture is refluxed at 60–70°C for approximately 4.5 hours, with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water, leading to the formation of a precipitate.
-
The precipitate is collected by filtration using a suction pump and a Buchner funnel and washed with cold water.
-
The pH of the filtrate is confirmed to be basic using litmus paper.
-
Glacial acetic acid is added to the filtrate to acidify it, resulting in the formation of a yellow solid.
-
The yellow precipitate is allowed to stand at room temperature, then filtered, dried, and recrystallized from ethyl acetate to yield the purified 2-(furan-2-yl)quinoline-4-carboxylic acid.[1]
Structural Characterization
The chemical structure of the synthesized compound is confirmed using various spectroscopic techniques.
Experimental Protocols: Characterization
-
¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the proton and carbon environments within the molecule, confirming the presence of the quinoline, furan, and carboxylic acid functional groups.[1]
-
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the compound, further verifying its identity.[1]
Biological Activity: Anti-Tuberculosis Potential
2-(Furan-2-yl)quinoline-4-carboxylic acid has demonstrated promising activity against Mycobacterium tuberculosis.[1] Its efficacy is comparable to that of standard anti-tuberculosis drugs.[1]
Table 2: In Vitro Anti-Tuberculosis Activity
| Compound/Drug | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | 3.12 - 6.25 |
| Streptomycin | Comparable Activity |
| Pyrazinamide | Comparable Activity |
| Ciprofloxacin | Comparable Activity |
Data sourced from a study evaluating the compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[1]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The in vitro anti-tuberculosis activity is assessed using the Microplate Alamar Blue Assay (MABA).[1][3] This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.[4]
Procedure:
-
A 96-well microplate is used to prepare serial dilutions of the test compound.
-
A standardized inoculum of Mycobacterium tuberculosis is added to each well.
-
Control wells containing no drug are included.
-
The microplate is incubated at 37°C for a specified period.
-
Following incubation, the Alamar Blue reagent is added to a control well.
-
The plate is re-incubated for 24 hours.
-
If the control well turns pink, indicating bacterial growth, the Alamar Blue reagent is added to all other wells.
-
The plate is incubated for an additional 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]
Molecular Docking Studies
To investigate the potential mechanism of action, molecular docking studies can be performed to predict the binding affinity and interaction of 2-(furan-2-yl)quinoline-4-carboxylic acid with specific protein targets.
Table 3: Molecular Docking Results
| Parameter | Value |
| Binding Energy | -9.3 kcal/mol |
This value represents the calculated binding affinity of the compound with a target protein, as determined by molecular docking simulations.[1]
Experimental Protocol: Molecular Docking
Software:
-
AutoDock Tools (AutoDock 4.2 and AutoDock Vina)
-
ChemSketch
-
Open Babel GUI
-
Discovery Studio Visualizer
Procedure:
-
The 2D structure of 2-(furan-2-yl)quinoline-4-carboxylic acid is drawn using ChemSketch and saved in .mol format.
-
Open Babel GUI is used to convert the .mol file to a .pdb file.
-
The protein target structure is obtained from a protein data bank and prepared using AutoDock Tools by adding polar hydrogen atoms and performing energy minimization. The prepared target is saved in .pdbqt format.
-
The binding site on the target protein is defined using the GRID option.
-
The ligand (2-(furan-2-yl)quinoline-4-carboxylic acid) is prepared in AutoDock Tools, including energy minimization and identification of rotatable bonds, and saved in .pdbqt format.
-
Molecular docking is performed using AutoDock Vina via the command prompt.
-
The output, representing the docked poses and binding energies, is analyzed using Discovery Studio Visualizer to identify key interactions between the ligand and the protein.[1]
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from the synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid to its biological and in silico evaluation.
Caption: Workflow for Synthesis, Characterization, and Evaluation.
Conclusion
2-(Furan-2-yl)quinoline-4-carboxylic acid is a synthetically accessible compound with confirmed anti-tuberculosis activity. The detailed protocols and compiled data within this guide provide a solid foundation for further research and development. Future investigations could focus on optimizing the compound's structure to enhance its potency and pharmacokinetic profile, as well as elucidating its precise mechanism of action through further biological studies.
References
CAS number for 2-(2-furyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to 2-(2-furyl)quinoline-4-carboxylic acid
CAS Number: 20146-25-2
This technical guide provides a comprehensive overview of 2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal and analytical chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and biological activities.
Chemical Properties and Identifiers
2-(2-furyl)quinoline-4-carboxylic acid, also known as 2-Furan-2-yl-quinoline-4-carboxylic acid, is a quinoline derivative with the molecular formula C14H9NO3.[2][3][4]
| Property | Value | Source |
| CAS Number | 20146-25-2 | [2][3][4][5] |
| Molecular Formula | C14H9NO3 | [2][3][4][5] |
| Molecular Weight | 239.23 g/mol | [2][3][5] |
| IUPAC Name | 2-(furan-2-yl)quinoline-4-carboxylic acid | [5] |
| InChI Key | WWEKTFINADFAEC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O | [5] |
| Physical Form | Solid | |
| Purity | 95% |
Synthesis
A common and effective method for the synthesis of 2-(2-furyl)quinoline-4-carboxylic acid involves the reaction of isatin and 2-acetylfuran in an alkaline medium.[1][6] This approach is a variation of the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.[7][8]
Experimental Protocol: Synthesis of 2-(2-furyl)quinoline-4-carboxylic acid
Materials:
-
Isatin
-
2-acetylfuran
-
Alkaline medium (e.g., potassium hydroxide in ethanol)
Procedure:
-
Dissolve isatin in an alkaline medium.
-
Add 2-acetylfuran to the solution.
-
Reflux the reaction mixture. The reaction time may vary, but overnight reflux has been reported to be effective.[7][8]
-
After cooling, the reaction mixture is typically acidified to precipitate the product.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Characterization
The structural confirmation of synthesized 2-(2-furyl)quinoline-4-carboxylic acid is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Findings |
| ¹H-NMR Spectroscopy | The proton NMR spectrum is used to confirm the presence of protons on the quinoline and furan rings, as well as the carboxylic acid proton.[1][6] |
| ¹³C-NMR Spectroscopy | The carbon-13 NMR spectrum provides evidence for the carbon framework of the molecule, including the carbonyl carbon of the carboxylic acid.[1][6] |
| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound. The molecular ion peak is typically the base peak, indicating a stable structure. Common fragmentation pathways include the loss of a carboxyl group (-COOH).[1][6][9] |
Electrochemical Analysis
Cyclic voltammetry has been employed to study the redox properties of 2-(2-furyl)quinoline-4-carboxylic acid.[1][6] These studies, often using a glassy carbon electrode, have shown that the electrode process is diffusion-controlled, with distinct oxidation and reduction peaks.[1][6]
Biological Activity
Quinoline derivatives are known for a wide range of pharmacological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[10][11][12]
Anti-tuberculosis Activity
2-(2-furyl)quinoline-4-carboxylic acid has demonstrated promising in vitro activity against Mycobacterium tuberculosis.[1][6]
The anti-tuberculosis activity is commonly assessed using the Microplate Alamar Blue Assay (MABA) method.[1][6]
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in a 96-well microplate.
-
A standardized inoculum of Mycobacterium tuberculosis is added to each well.
-
The plates are incubated at 37°C.
-
After the incubation period, Alamar Blue reagent is added to each well.
-
The plates are further incubated to allow for color development.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
The results have shown that 2-(2-furyl)quinoline-4-carboxylic acid exhibits a good minimum inhibitory concentration (MIC) that is comparable to standard anti-tuberculosis drugs such as pyrazinamide, ciprofloxacin, and streptomycin.[1][6]
Molecular Docking Studies
To understand the potential mechanism of action, molecular docking studies have been performed. These studies help in visualizing the interaction between the compound and the active site of a target protein.[1] For 2-(2-furyl)quinoline-4-carboxylic acid, a binding energy of -9.3 kcal/mol has been calculated with a specific target protein, indicating a strong binding affinity.[1]
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of 2-(2-furyl)quinoline-4-carboxylic acid.
Potential Biological Investigation Pathway
Caption: A logical pathway for the biological investigation of 2-(2-furyl)quinoline-4-carboxylic acid.
References
- 1. jchr.org [jchr.org]
- 2. scbt.com [scbt.com]
- 3. 2-(2-FURYL)-4-QUINOLINECARBOXYLIC ACID | 20146-25-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. revues.imist.ma [revues.imist.ma]
- 9. chempap.org [chempap.org]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Furan-2-yl)quinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its synthesis, structural characterization, and key physicochemical parameters. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to facilitate further research and development. The information is presented in a structured format, including data tables and workflow diagrams, to serve as a valuable resource for researchers in the fields of organic chemistry, pharmacology, and drug discovery.
Introduction
This compound, also known as 2-(furan-2-yl)quinoline-4-carboxylic acid or FQCA, is a quinoline derivative that has garnered interest due to its diverse biological activities. Quinoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial, antimalarial, and anticancer properties.[1] The incorporation of a furan moiety at the 2-position of the quinoline ring system can significantly influence the molecule's biological and electrochemical characteristics.[1] This guide aims to provide a detailed compilation of the known physical and chemical properties of this compound, its synthesis, and methods for its analysis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [2] |
| Molecular Weight | 239.23 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 227 °C | [3] |
| Boiling Point (Predicted) | 433.7 ± 40.0 °C | [3] |
| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [3] |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Observations | Reference |
| ¹H NMR | Signals corresponding to quinoline, furan, and carboxylic acid protons are observed. | [1] |
| ¹³C NMR | Distinct peaks indicating the carbon environments of the quinoline, furan, and carboxylic acid functional groups. | [1] |
| Mass Spectrometry (EI) | The molecular ion is the base peak. Main fragmentation pathways include the elimination of COOH (45 mass units), CO (m/z 211), and CHO (m/z 210). | [4] |
Synthesis
The primary method for the synthesis of this compound is the Pfitzinger reaction.[5] This reaction involves the condensation of isatin with a carbonyl compound, in this case, 2-acetylfuran, in the presence of a base.[1][6]
Synthesis Workflow
Caption: Synthesis via the Pfitzinger Reaction.
Experimental Protocol: Pfitzinger Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve isatin in an alkaline medium, such as a solution of potassium hydroxide in ethanol.[7]
-
Addition of Carbonyl Compound: To the stirred solution, add 2-acetylfuran.[6]
-
Reflux: Heat the reaction mixture to reflux at a temperature of 60-70 °C for approximately 4.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[1]
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activity and Analysis
This compound has demonstrated promising anti-tuberculosis activity.[1] The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA).[1]
Microplate Alamar Blue Assay (MABA) Workflow
Caption: Workflow for MABA anti-TB screening.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Plate Preparation: Prepare a 96-well microplate with serial dilutions of the this compound. Include positive (drug-free) and negative (no bacteria) controls.
-
Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to each well.
-
Incubation: Seal the plate and incubate at 37 °C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: Add the Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plate for 12-24 hours to allow for color development.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[1]
Electrochemical Properties
The electrochemical behavior of this compound has been investigated using cyclic voltammetry.[1] This technique provides insights into the redox properties of the molecule, which can be relevant to its mechanism of action and potential for use in electrochemical sensors.
Cyclic Voltammetry Experimental Setup
References
The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of furan and quinoline rings has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on furan-quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Furan-quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
A number of 2-furanylvinylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[1] Quinoline derivatives, in general, have been extensively studied as potential antitumor agents, with mechanisms including DNA alkylation, and inhibition of epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[2] The combination of a quinoline scaffold with other bioactive moieties, such as chalcones, has been a promising approach in the development of potent anticancer agents.[1] Some quinoline-3-carboxamide furan-derivatives have shown potent EGFR inhibition and promising anticancer activity against cell lines like MCF-7.[1] Furthermore, certain quinoline-chalcone hybrids have been identified as potential inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | [1] |
| Quinoline-chalcone hybrid 39 | A549 | 1.91 | [1] |
| Quinoline-chalcone hybrid 40 | K-562 | 5.29 | [1] |
| Quinolone-chalcone-linked podophyllotoxin 62 | Various | 2.2 - 15.4 | [1] |
| Quinoline-chalcone hybrid 63 | Caco-2 | 5.0 | [1] |
| Quinoline-chalcone hybrid 64 | Caco-2 | 2.5 | [1] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7a | A375 | 2.9 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7a | MDA-MB 231 | 6.2 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7b | A375 | 4.0 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7b | MDA-MB 231 | 9.5 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7c | A375 | 7.8 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7c | MDA-MB 231 | 11.3 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7k | A375 | 5.1 (µg/ml) | [3] |
| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7k | MDA-MB 231 | 7.3 (µg/ml) | [3] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 | 29.8 | [4] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF7 | 39.0 | [4] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF7 | 40.0 | [4] |
| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF7 | 40.4 | [4] |
Antimicrobial Activity
Furan-quinoline compounds have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the furan ring is believed to contribute significantly to the antimicrobial properties of these molecules.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-disubstituted furan derivative 8D | Escherichia coli | 100 | [5] |
| 2,4-disubstituted furan derivative 8F | Escherichia coli | 100 | [5] |
| 2,4-disubstituted furan derivative 8E | Proteus vulgaris | 100 | [5] |
| 2,4-disubstituted furan derivative 8F | Proteus vulgaris | 100 | [5] |
| Quinoline-chalcone hybrid 4c | S. aureus CMCC 26003 | 12.5 | [5] |
| Quinoline-chalcone hybrid 4d | S. aureus CMCC 26003 | 25 | [5] |
| Cationic chalcone 116 | S. aureus & MRSA | 0.25 - 1 (µM) | [5] |
| N-methylbenzofuro[3,2-b]quinoline 8 | Vancomycin-resistant E. faecium | 4 | [6] |
| 9-bromo indolizinoquinoline-5,12-dione 7 | MRSA | ≤ 0.0078 | [6] |
| 9-bromo indolizinoquinoline-5,12-dione 7 | E. coli ATCC25922 | 2 | [6] |
| 9-bromo indolizinoquinoline-5,12-dione 7 | S. pyrogens ATCC19615 | 2 | [6] |
| Quinolone-ciprofloxacin conjugate 9 | S. aureus | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 9 | S. typhi | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 9 | E. coli | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 10 | S. aureus | 0.24 | [7] |
| Quinolone-ciprofloxacin conjugate 10 | S. typhi | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 10 | E. coli | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 11 | S. aureus | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 11 | S. typhi | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 11 | E. coli | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 12 | S. aureus | 0.24 | [7] |
| Quinolone-ciprofloxacin conjugate 12 | S. typhi | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 12 | E. coli | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 13 | S. aureus | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 13 | S. typhi | 0.24 | [7] |
| Quinolone-ciprofloxacin conjugate 13 | E. coli | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 14 | S. aureus | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 14 | S. typhi | 0.12 | [7] |
| Quinolone-ciprofloxacin conjugate 14 | E. coli | 0.12 | [7] |
| Quinoline-triazole-isatin hybrid 32 | A. flavus | 12.5 | [6] |
| Quinoline-triazole-isatin hybrid 33 | A. flavus | 12.5 | [6] |
| Quinoline-triazole-isatin hybrid 32 | F. oxysporum | 25 | [6] |
| Quinoline-triazole-isatin hybrid 33 | F. oxysporum | 25 | [6] |
| Quinoline-triazole-isatin hybrid 34 | F. oxysporum | 25 | [6] |
| Quinoline-triazole-isatin hybrid 32 | A. niger | 25 | [6] |
| Quinoline-triazole-isatin hybrid 33 | A. niger | 25 | [6] |
| Quinoline-triazole-isatin hybrid 34 | A. niger | 25 | [6] |
| Quinoline-triazole-isatin hybrid 32 | C. neoformans | 25 | [6] |
| Quinoline-triazole-isatin hybrid 33 | C. neoformans | 25 | [6] |
| Quinoline-triazole-isatin hybrid 34 | C. neoformans | 25 | [6] |
| Quinoline-thiosemicarbazone-metal complex 39 | M. tuberculosis H37Rv | 1.56 | [7] |
| Quinoline-thiosemicarbazone-metal complex 40 | M. tuberculosis H37Rv | 1.56 | [7] |
Anti-inflammatory Activity
Several furan-quinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects.[8] These compounds have shown the ability to inhibit the release of inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-glucuronidase release | 5.0 | [8] |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release | 4.6 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Lysozyme release | 7.1 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | β-glucuronidase release | 9.5 | [2][8] |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | fMLP-induced superoxide anion generation | 2.7 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone methyloxime (11b) | fMLP-induced superoxide anion generation | 2.8 | [8] |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde methyloxime (13b) | fMLP-induced superoxide anion generation | 2.2 | [8] |
| Furan hybrid molecule H2 (with 1,2,3,4-tetrahydroquinoline) | Inhibition of albumin denaturation | 114.31 (µg/mL) | [9] |
| Furan hybrid molecule H4 (with piperidine) | Inhibition of albumin denaturation | 120.35 (µg/mL) | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the furan-quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the furan-quinoline compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.
Procedure (Broth Microdilution):
-
Compound Dilution: Prepare a series of twofold dilutions of the furan-quinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[17]
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth (turbidity) of the microorganism.[16]
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20][21][22]
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Dosing: Administer the furan-quinoline compound to the test animals (e.g., rats or mice) via a suitable route (e.g., oral, intraperitoneal). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[19]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[18][19][20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18][19]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[23][24] Its deregulation is a common feature in many cancers, making it a key target for anticancer drug development.[25] Some furan-quinoline compounds have been shown to inhibit this pathway.[1]
PI3K/Akt/mTOR pathway inhibition by furan-quinoline compounds.
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[26] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[26] Several furan-quinoline derivatives have been identified as inhibitors of EGFR tyrosine kinase.[1]
EGFR tyrosine kinase inhibition workflow.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome.[25]
Mechanism of proteasome inhibition.
DNA Methyltransferase Inhibition
DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification crucial for gene regulation.[27] Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors can reactivate tumor suppressor genes. Quinoline-based compounds have been investigated as DNMT inhibitors.[28][29]
DNA methyltransferase inhibition by furan-quinoline compounds.
This guide provides a comprehensive overview of the significant biological activities of furan-quinoline compounds. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, fostering the development of novel therapeutics based on this versatile scaffold.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 28. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on quinoline-4-carboxylic acid derivatives
An In-depth Technical Guide to Quinoline-4-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, serves as a foundational scaffold in medicinal chemistry. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their wide spectrum of biological activities. These compounds are integral to the development of new therapeutic agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity. This guide provides a comprehensive review of the literature on quinoline-4-carboxylic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with detailed experimental protocols and data presented for clarity and comparison.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established condensation reactions. The Doebner and Pfitzinger reactions are the most common and versatile methods employed.
Doebner Reaction: This method involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] The reaction typically proceeds under reflux conditions in a solvent like ethanol.[2] This approach is highly effective for producing 2-substituted quinoline-4-carboxylic acids.[3] Recent advancements have focused on developing more efficient protocols, including catalyst-free conditions or the use of novel catalysts to improve yields and shorten reaction times, especially for anilines bearing electron-withdrawing groups.[4][5]
Pfitzinger Reaction: The Pfitzinger synthesis utilizes isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base.[6] This reaction provides a direct route to quinoline-4-carboxylic acids with various substituents, dictated by the choice of the starting carbonyl compound.[1] The initial condensation and subsequent cyclization and decarboxylation yield the desired quinoline scaffold.
Other synthetic strategies include the Combes synthesis and the Conrad-Limpach-Knorr synthesis, which offer alternative pathways to substituted quinolines that can be further modified to introduce the 4-carboxylic acid moiety.[6] Microwave-assisted synthesis and the use of Lewis acid catalysts like indium(III) chloride have also been explored to accelerate the synthesis of these derivatives.[5][7]
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been successfully developed into drugs for a wide array of diseases, and the core structure continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological potential of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those of the breast, colon, lung, and kidney.[1][2] Their mechanisms of action are diverse and multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are attributed to several mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[3][4]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death.[3]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][5]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing and proliferating.[3][5]
-
Inhibition of Angiogenesis: Several quinoline derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1][5]
-
Disruption of Cell Migration: They can interfere with the cellular machinery responsible for cell movement, thereby preventing the invasion and metastasis of cancer cells.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µg/cm³) | Reference |
| 4,7-Disubstituted quinolines | 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 | [5] |
| HTC-8 (Colon) | 0.314 - 4.65 | [5] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 | [5] | ||
| N-alkylated, 2-oxoquinolines | Various derivatives | HEp-2 (Larynx) | 49.01 - 77.67 (%) | [5] |
Signaling Pathway: Tyrosine Kinase Inhibition by Quinoline Derivatives
The diagram below illustrates the general mechanism of action for quinoline derivatives that function as tyrosine kinase inhibitors.
Caption: Tyrosine kinase inhibition by quinoline derivatives.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[6] Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline derivatives induce breaks in the bacterial chromosome, leading to cell death.[8]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | Various derivatives | S. aureus | 6.25 | [6] |
| E. coli | 6.25 | [6] | ||
| Novel quinoline derivatives | Derivative 11 | S. aureus | 6.25 | [9] |
| Facilely accessible quinoline derivatives | Compound 6 | C. difficile | 1.0 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
A common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent is the broth microdilution assay.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The quinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the workflow for a standard broth microdilution assay.
Caption: Workflow for Broth Microdilution Assay.
Antiviral Activity of Quinoline Derivatives
The antiviral potential of quinoline derivatives has been demonstrated against a range of viruses, including human immunodeficiency virus (HIV), herpes virus, Ebola virus, and various coronaviruses.[11] Their mechanisms of antiviral action are often virus-specific.
Mechanisms of Antiviral Action
For coronaviruses, some quinoline analogues like chloroquine are thought to interfere with viral entry at a post-attachment stage.[12] This may involve the inhibition of endosomal acidification, which is necessary for the fusion of the viral envelope with the endosomal membrane. The inhibition of SARS-CoV-2 replication by chloroquine and hydroxychloroquine has also been linked to an inhibitory effect on the autophagy pathway.[12]
Quantitative Data: Antiviral Activity
The table below summarizes the in vitro antiviral activity of selected quinoline analogues against various coronaviruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [12] |
| Hydroxychloroquine | Coronaviruses | Various | 0.12 - 12 | [12] |
Neuroprotective Potential of Quinoline Derivatives
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, with possible applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[13][14]
Mechanisms of Neuroprotective Action
The neuroprotective effects of quinoline derivatives are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[13][14]
-
Antioxidant Activity: Some derivatives act as potent radical scavengers, protecting neuronal cells from oxidative stress, which is a major contributor to the pathology of many neurodegenerative diseases.[13][14]
-
Enzyme Inhibition: Certain quinoline compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are targets for the symptomatic treatment of Alzheimer's and Parkinson's diseases.[13][14]
Logical Relationship: Multifunctional Neuroprotection by Quinoline Derivatives
The following diagram illustrates the interconnected mechanisms through which quinoline derivatives can exert their neuroprotective effects.
Caption: Multifunctional neuroprotective mechanisms.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly privileged structure in drug discovery, with its derivatives demonstrating a vast and diverse pharmacological potential. The continuous exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of novel and more effective quinoline-based therapeutics for a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles, as well as exploring their potential in combination therapies to overcome drug resistance.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. malariaworld.org [malariaworld.org]
- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal and analytical chemistry. The synthesis is based on the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The incorporation of a furan moiety into the quinoline scaffold can modulate the biological and electrochemical properties of the resulting molecule. 2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA) has been investigated for its potential anti-tuberculosis activity and its redox-active properties make it a subject of interest in electrochemical studies.[1][2]
The protocol described herein utilizes isatin and 2-acetylfuran as precursors in an alkaline medium to yield the target compound.[1][2] This method is a variation of the Pfitzinger reaction, which involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base to form substituted quinoline-4-carboxylic acids.[3][4][5][6][7]
Synthesis Pathway
The synthesis of this compound proceeds via a Pfitzinger reaction. The overall reaction scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the synthesis of 2-(furan-2-yl) quinoline-4-carboxylic acid as described in the literature.[1][2]
Materials:
-
Isatin
-
2-Acetylfuran
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of isatin in ethanol.
-
Addition of Base: To the stirred solution, add a molar excess of potassium hydroxide and stir until it dissolves completely.
-
Addition of Carbonyl Compound: Add an equimolar amount of 2-acetylfuran to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a specified period (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 4-5.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold distilled water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]
Data Presentation
| Parameter | Reported Value |
| Starting Materials | Isatin, 2-Acetylfuran |
| Reaction Type | Pfitzinger Reaction |
| Catalyst/Medium | Alkaline Medium (Potassium Hydroxide) |
| Solvent | Ethanol |
| Reaction Conditions | Reflux |
| Product | This compound |
| Characterization | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Cyclic Voltammetry |
Note: Specific quantitative data such as molar ratios, reaction times, temperatures, and yields should be carefully recorded for each experiment. The values provided here are based on a general procedure and may require optimization.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Application Notes and Protocols for ¹H-NMR and ¹³C-NMR Analysis of 2,5-Furandicarboxylic Acid (FQCA/FDCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H-NMR and ¹³C-NMR analysis of 2,5-Furandicarboxylic Acid (FDCA), a key bio-based platform chemical. The following protocols and data will facilitate the structural characterization and purity assessment of FDCA.
Overview of NMR Analysis for FDCA
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 2,5-Furandicarboxylic Acid, ¹H-NMR provides information on the furan ring protons, while ¹³C-NMR identifies the carbon environments within the molecule, including the carboxylic acid carbons.
The symmetrical nature of the FDCA molecule results in a relatively simple NMR spectrum, making it an excellent tool for routine identification and quality control.
Quantitative NMR Data
The following tables summarize the expected chemical shifts (δ) for 2,5-Furandicarboxylic Acid in commonly used deuterated solvents.
Table 1: ¹H-NMR Chemical Shifts (δ) for 2,5-Furandicarboxylic Acid
| Solvent | Furan Protons (H3, H4) [ppm] | Carboxylic Acid Protons (-COOH) [ppm] |
| DMSO-d₆ | ~7.28 | ~13.5 (broad) |
| D₂O | ~7.24[1] | Not typically observed (exchange with D₂O) |
| Methanol-d₄ | ~7.26[2] | Not typically observed (exchange with solvent) |
Table 2: ¹³C-NMR Chemical Shifts (δ) for 2,5-Furandicarboxylic Acid
| Solvent | Furan Carbons (C3, C4) [ppm] | Furan Carbons (C2, C5) [ppm] | Carboxylic Acid Carbons (-COOH) [ppm] |
| DMSO-d₆ | ~118.39 | ~147.01 | ~158.88 |
| D₂O | ~118.62[1] | ~147.61[1] | ~162.35[1] |
Experimental Protocols
This section provides detailed methodologies for performing ¹H-NMR and ¹³C-NMR experiments on FDCA.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
2,5-Furandicarboxylic Acid (FDCA) sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube (5 mm) and cap
-
Vortex mixer
-
Pipette or syringe
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the FDCA sample for ¹H-NMR and 20-50 mg for ¹³C-NMR.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, especially for less soluble samples.
-
Transfer to NMR Tube: Using a pipette or syringe, carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Capping: Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C-NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
¹H-NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C-NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integration: For ¹H-NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
Workflow for NMR Analysis of FDCA
Caption: Workflow for ¹H and ¹³C-NMR analysis of FDCA.
Signaling Pathway of NMR Experiment
Caption: Simplified signaling pathway of an NMR experiment.
References
Application of 2-(Furan-2-yl)quinoline-4-carboxylate in Electrochemical Sensing: A Proposed Protocol for Dopamine Detection
Disclaimer: The following application note describes a proposed and scientifically plausible use of 2-(Furan-2-yl)quinoline-4-carboxylate in electrochemical sensing. While the electrochemical properties of this compound are documented, its specific application for dopamine sensing as detailed below is a hypothetical protocol based on the known functionalities of the molecule and established principles of electrochemical sensor design.
Introduction
This compound is a redox-active heterocyclic compound. Its quinoline and furan moieties provide a conjugated system that can facilitate electron transfer, while the carboxylic acid group offers a site for interaction and functionalization. These properties make it a promising candidate for the development of electrochemical sensors. This document outlines a detailed protocol for the application of this compound as a modifier for a glassy carbon electrode (GCE) aimed at the selective detection of the neurotransmitter dopamine (DA).
The principle of this proposed sensor relies on the electrostatic interactions between the negatively charged carboxylate group (at neutral pH) of the modifier and the positively charged protonated amine group of dopamine. This interaction is expected to pre-concentrate dopamine at the electrode surface, enhancing the sensitivity of detection. Furthermore, the negatively charged surface should repel common anionic interferents in biological fluids, such as ascorbic acid (AA) and uric acid (UA), thereby improving selectivity.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | Synthesis Grade | As per synthesis protocol |
| Dopamine hydrochloride | Analytical Grade | Sigma-Aldrich |
| Ascorbic acid | Analytical Grade | Sigma-Aldrich |
| Uric acid | Analytical Grade | Sigma-Aldrich |
| Phosphate buffer saline (PBS) tablets | pH 7.4 | Sigma-Aldrich |
| Potassium ferricyanide (K₃[Fe(CN)₆]) | Analytical Grade | Sigma-Aldrich |
| Potassium ferrocyanide (K₄[Fe(CN)₆]) | Analytical Grade | Sigma-Aldrich |
| Potassium chloride (KCl) | Analytical Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Alumina slurry (0.3 and 0.05 µm) | - | Buehler |
| Deionized water | >18 MΩ·cm | - |
Experimental Protocols
Electrode Preparation and Modification
A glassy carbon electrode (GCE, 3 mm diameter) is used as the base electrode.
-
Polishing: The GCE is polished to a mirror-like finish with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Cleaning: The polished electrode is sonicated in deionized water and then ethanol for 5 minutes each to remove any adsorbed alumina particles.
-
Drying: The electrode is dried under a stream of nitrogen.
-
Modification: A 1 mM solution of this compound is prepared in DMF. A 5 µL aliquot of this solution is drop-casted onto the clean GCE surface.
-
Drying: The modified electrode is left to dry at room temperature for 1-2 hours to ensure complete evaporation of the solvent, resulting in a thin film of the modifier on the electrode surface. The modified electrode is denoted as FQCA/GCE.
Caption: Workflow for the preparation and modification of the Glassy Carbon Electrode.
Electrochemical Characterization
All electrochemical measurements are performed using a three-electrode system with the FQCA/GCE as the working electrode, a Ag/AgCl (3 M KCl) electrode as the reference, and a platinum wire as the counter electrode.
-
Cyclic Voltammetry (CV): The modified electrode is characterized by CV in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. The potential is scanned from -0.2 V to 0.6 V at a scan rate of 50 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed in the same solution as CV. The frequency range is from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV at the formal potential of the redox couple.
Dopamine Detection Protocol
-
Preparation of Standard Solutions: A 10 mM stock solution of dopamine is prepared in 0.1 M PBS (pH 7.4). Working standard solutions are prepared by serial dilution of the stock solution in PBS.
-
Differential Pulse Voltammetry (DPV): DPV is used for the quantitative determination of dopamine. The FQCA/GCE is immersed in the PBS solution containing a known concentration of dopamine.
-
Accumulation Step: An accumulation potential of -0.1 V is applied for 120 seconds with stirring to pre-concentrate dopamine on the electrode surface.
-
Voltammetric Scan: After a quiet time of 5 seconds, the potential is scanned from 0.0 V to 0.5 V.
-
DPV Parameters: Pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s.
-
-
Calibration Curve: The peak current at approximately +0.2 V is recorded for different concentrations of dopamine. A calibration curve is constructed by plotting the peak current versus the dopamine concentration.
Caption: Experimental workflow for the electrochemical detection of dopamine.
Proposed Signaling Pathway
The detection mechanism is based on the electrostatic attraction between the deprotonated carboxylic acid group of this compound on the electrode surface and the protonated amine group of dopamine at physiological pH (7.4). This leads to an increased local concentration of dopamine at the electrode, which is then oxidized during the potential scan, resulting in an enhanced signal.
Caption: Proposed signaling pathway for selective dopamine detection.
Expected Performance Data
The following table summarizes the expected analytical performance of the FQCA/GCE for dopamine detection based on typical values reported for similarly functionalized electrodes.
| Parameter | Expected Value | Technique |
| Linear Range | 0.1 µM - 100 µM | DPV |
| Limit of Detection (LOD) | 30 nM (S/N = 3) | DPV |
| Sensitivity | 0.5 µA µM⁻¹ cm⁻² | DPV |
| Reproducibility (RSD) | < 5% (n=5) | DPV |
| Stability | > 90% response after 1 week | DPV |
Selectivity and Interference Study
The selectivity of the FQCA/GCE is a critical parameter. The response to a fixed concentration of dopamine (e.g., 10 µM) should be measured in the absence and presence of common interfering species.
| Interferent | Concentration | Expected Interference |
| Ascorbic Acid (AA) | 1 mM | < 5% change in DA signal |
| Uric Acid (UA) | 0.5 mM | < 5% change in DA signal |
| Glucose | 5 mM | Negligible |
| Na⁺, K⁺, Cl⁻ | 10 mM | Negligible |
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for utilizing this compound as a recognition element in an electrochemical sensor for dopamine. The outlined methodologies for electrode modification, characterization, and analytical detection are based on established electrochemical principles. The expected performance characteristics suggest that this compound holds potential for the development of sensitive and selective sensors for important analytes. Further experimental validation is required to confirm these proposed applications and performance metrics.
Application Notes and Protocols: Evaluating 2-(Furan-2-yl)quinoline-4-carboxylate for Anti-Tuberculosis Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) as a potential anti-tuberculosis agent. The protocols outlined below detail the necessary steps for determining the compound's efficacy against Mycobacterium tuberculosis and assessing its cytotoxic profile.
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutics. Quinoline derivatives have emerged as a promising class of compounds with demonstrated anti-tubercular activity.[1][2] this compound (FQCA) is a heterocyclic compound that has shown potential in this area.[3] This document provides detailed protocols for the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis and the MTT assay to evaluate cytotoxicity against mammalian cell lines.
Quantitative Data Summary
The following tables summarize the available quantitative data for FQCA and related compounds.
Table 1: Anti-tuberculosis Activity of this compound (FQCA)
| Compound | Organism | Assay | MIC | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | MABA | 3.12-6.25 µg/mL | [3] |
| Pyrazinamide | Mycobacterium tuberculosis H37Rv | MABA | 3.125 µg/mL | [4] |
| Ciprofloxacin | Mycobacterium tuberculosis H37Rv | MABA | 3.125 µg/mL | [4] |
| Streptomycin | Mycobacterium tuberculosis H37Rv | MABA | 6.25 µg/mL | [4] |
Table 2: Cytotoxicity Data of a Structurally Related Furan-Quinoline Compound
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Furan-Quinoline Coupled Triazole (7a) | A375 (Melanoma) | MTT | 2.9 | [5] |
| Furan-Quinoline Coupled Triazole (7a) | MDA-MB 231 (Breast Cancer) | MTT | 6.2 | [5] |
| Furan-Quinoline Coupled Triazole (7b) | A375 (Melanoma) | MTT | 4.0 | [5] |
| Furan-Quinoline Coupled Triazole (7b) | MDA-MB 231 (Breast Cancer) | MTT | 9.5 | [5] |
| Furan-Quinoline Coupled Triazole (7c) | A375 (Melanoma) | MTT | 7.8 | [5] |
| Furan-Quinoline Coupled Triazole (7c) | MDA-MB 231 (Breast Cancer) | MTT | 11.3 | [5] |
Experimental Protocols
Protocol for Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for determining the MIC of compounds against Mycobacterium tuberculosis.[6][7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound (FQCA)
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of FQCA in DMSO.
-
Perform serial two-fold dilutions of the FQCA stock solution in Middlebrook 7H9 broth in a separate 96-well plate to obtain a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
-
-
Assay Setup:
-
Add 200 µL of sterile deionized water to the outer wells of a 96-well plate to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to all inner wells.
-
Transfer 100 µL of each compound dilution to the corresponding wells of the assay plate.
-
Include a drug-free control (broth only) and a positive control with a standard anti-TB drug.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 30 µL of Alamar Blue reagent to each well.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
-
Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[9][10]
Materials:
-
Human cell line (e.g., Vero, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (FQCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well microplates
Procedure:
-
Cell Seeding:
-
Culture the selected mammalian cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Trypsinize the cells, perform a cell count, and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FQCA in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FQCA.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest FQCA concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow and Logic
The following diagrams illustrate the workflows for the anti-tuberculosis and cytotoxicity assays.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the MTT Cytotoxicity Assay.
Proposed Mechanism of Action
Quinoline derivatives are known to target DNA gyrase, an essential enzyme for bacterial DNA replication.[11][12][13] The proposed mechanism of action for FQCA is the inhibition of this enzyme.
Caption: Proposed mechanism of action for FQCA.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Doebner reaction is a powerful tool in organic synthesis for the preparation of quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The resulting quinoline core is a prevalent scaffold in numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents, making the Doebner reaction highly relevant in drug discovery and development.[2]
Introduction to the Doebner Reaction
The classical Doebner reaction, first reported by Oscar Doebner in 1887, provides a straightforward route to 2-substituted quinoline-4-carboxylic acids.[2] The general scheme involves the reaction of an aniline with an aldehyde and pyruvic acid, often under acidic conditions. A related synthesis, the Doebner-Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines, and is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[2][3]
While effective, the traditional Doebner reaction can suffer from low yields, particularly when using anilines bearing electron-withdrawing groups.[4][5] Consequently, significant research has focused on optimizing reaction conditions and developing modified procedures to improve yields and broaden the substrate scope.
Reaction Mechanism and Pathways
The mechanism of the Doebner reaction is believed to proceed through several key steps. Initially, the aniline and aldehyde condense to form an N-arylimine (Schiff base). Simultaneously, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the enol of pyruvic acid to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.
Below is a diagram illustrating the proposed mechanistic pathway of the Doebner reaction.
Caption: Proposed mechanism of the Doebner reaction.
Application Notes
Substrate Scope and Limitations
The Doebner reaction is applicable to a wide range of anilines and aldehydes. Anilines with both electron-donating and electron-withdrawing groups can be used, although electron-deficient anilines are known to give lower yields under conventional conditions.[4][5] A variety of aromatic and aliphatic aldehydes are also suitable reaction partners.
A significant challenge arises with anilines possessing strong electron-withdrawing groups, which exhibit lower nucleophilicity and reactivity.[4][5] To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which has shown improved yields for these challenging substrates.[4]
Catalysts and Solvents
The reaction is typically catalyzed by acids. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[3][4] The choice of catalyst can significantly impact the reaction efficiency and yield.
A variety of solvents can be employed, including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[4][5] Studies have shown that MeCN can be an excellent solvent choice, sometimes offering easier post-reaction work-up.[4][5] For certain substrates, refluxing in ethanol is a common condition.[5]
Experimental Protocols and Data
General Experimental Workflow
The workflow for a Doebner reaction is a straightforward multi-component, one-pot synthesis. The general procedure involves mixing the aniline, aldehyde, and pyruvic acid in a suitable solvent with a catalyst, followed by heating for a specified period. The product is then isolated and purified.
References
- 1. iipseries.org [iipseries.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(Furan-2-yl)quinoline-4-carboxylate as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(Furan-2-yl)quinoline-4-carboxylate, a versatile synthetic building block with significant potential in medicinal chemistry and materials science. This document details its synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Properties and Synthesis
2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA) is a heterocyclic compound featuring a quinoline core linked to a furan ring at the 2-position and a carboxylic acid group at the 4-position. This unique structural arrangement imparts favorable physicochemical properties and serves as a scaffold for diverse chemical modifications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Melting Point | 226 °C | [2] |
| Appearance | Yellow crystalline powder | [2] |
Synthesis via Pfitzinger Reaction
A reliable method for the synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base.[2][3]
Reaction Scheme:
Figure 1: Pfitzinger reaction for FQCA synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) and 2-acetylfuran (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Add a solution of a strong base, for instance, potassium hydroxide (excess), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-(Furan-2-yl)quinoline-4-carboxylic acid. A typical yield for this reaction is approximately 71%.[2]
Spectroscopic Characterization
The structure of the synthesized 2-(Furan-2-yl)quinoline-4-carboxylic acid can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observed Signals |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the protons of the quinoline and furan rings, and the carboxylic acid proton. |
| ¹³C NMR (DMSO-d₆) | Resonances for all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight of 239.23 g/mol . |
Note: While specific chemical shifts were not available in the searched literature, the provided references confirm the use of these techniques for structural elucidation.[2][4]
Applications in Drug Discovery
The this compound scaffold is a valuable pharmacophore in drug discovery, exhibiting a range of biological activities. Its derivatives have been investigated for their potential as anti-tuberculosis, antifungal, and anticancer agents.
Anti-tuberculosis Activity
2-(Furan-2-yl)quinoline-4-carboxylic acid has demonstrated promising activity against Mycobacterium tuberculosis.
Quantitative Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | Mycobacterium tuberculosis | 3.12 - 6.25 | [4] |
| Streptomycin | Mycobacterium tuberculosis | Comparable | [4] |
| Pyrazinamide | Mycobacterium tuberculosis | Comparable | [4] |
| Ciprofloxacin | Mycobacterium tuberculosis | Comparable | [4] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Figure 2: MABA experimental workflow.
-
Plate Preparation: Serially dilute the test compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well.
-
Re-incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Antifungal and Cytotoxic Potential
While specific data for 2-(Furan-2-yl)quinoline-4-carboxylic acid is limited, quinoline derivatives are known to possess antifungal and cytotoxic properties.[5][6] Further investigation into the antifungal and anticancer activities of FQCA and its derivatives is a promising area of research.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[7][8]
-
Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound in the 96-well microplates.
-
Inoculum Preparation: Prepare a standardized yeast inoculum suspension.
-
Inoculation: Add the yeast suspension to each well of the microplate.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Reading of MICs: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth in the control well.
Future Directions
This compound is a promising scaffold for the development of new chemical entities. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a library of derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which FQCA and its analogs exert their biological effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of tuberculosis, fungal infections, and cancer.
By leveraging the synthetic versatility of this building block, researchers can continue to explore its potential in addressing unmet medical needs.
References
- 1. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic Voltammetry of Furan-Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for conducting cyclic voltammetry (CV) on furan-quinoline compounds. This powerful electrochemical technique is invaluable for characterizing the redox properties of these molecules, which is crucial for understanding their biological activity, and potential applications in drug development and materials science.
Furan-quinoline derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The redox behavior of these compounds often plays a critical role in their mechanism of action. Cyclic voltammetry offers a rapid and sensitive method to probe the electron transfer processes, determine reduction and oxidation potentials, and gain insights into reaction mechanisms.[1]
Core Principles of Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. After reaching a set potential, the direction of the potential ramp is reversed. This cycle can be repeated multiple times. The resulting plot of current versus potential is called a cyclic voltammogram, which provides information about the electrochemical properties of an analyte in solution.[3][4]
The key components of a cyclic voltammetry setup include:
-
A Potentiostat: An electronic instrument that controls the voltage difference between a working electrode and a reference electrode.[3]
-
An Electrochemical Cell: A vessel that contains the sample solution and the electrodes.[3][4]
-
A Three-Electrode System:
-
Working Electrode: The electrode at which the electrochemical reaction of interest occurs. For furan-quinoline compounds, a glassy carbon electrode (GCE) is commonly used.[1][5]
-
Reference Electrode: An electrode with a stable and well-known electrode potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[6]
-
Counter (or Auxiliary) Electrode: An electrode that completes the electrical circuit and allows current to flow. A platinum wire is a common choice.[6]
-
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the general workflow for a cyclic voltammetry experiment.
References
- 1. jchr.org [jchr.org]
- 2. Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. jchr.org [jchr.org]
- 6. Cheap and easy modification of glassy carbon electrode for voltammetric determination of dopamine in the presence of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 2-(Furan-2-yl)quinoline-4-carboxylate for Antimicrobial Activity
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects.[1][2] The fusion of a quinoline scaffold with other heterocyclic rings, such as furan, can lead to novel compounds with enhanced biological properties. 2-(Furan-2-yl)quinoline-4-carboxylate, a molecule combining the structural features of both quinoline and furan, is a promising candidate for antimicrobial drug discovery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening this compound and its derivatives for antimicrobial activity. The protocols detailed herein cover essential in vitro assays, including the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity assessment.
Putative Mechanism of Action
Quinolone antibiotics typically exert their antimicrobial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death. The furan moiety may enhance the binding affinity of the compound to these target enzymes or confer additional mechanisms of action.
Below is a diagram illustrating the generally accepted mechanism of action for quinolone compounds.
Caption: Putative mechanism of action of this compound.
Data Presentation
Effective screening of novel antimicrobial compounds requires systematic data collection and presentation. The following tables provide a template for summarizing the antimicrobial and cytotoxicity data for this compound and its analogs.
Note: The data presented below is a compilation from various studies on this compound and related 2-aryl-quinoline-4-carboxylic acid derivatives to serve as an example. Researchers should populate these tables with their own experimental data.
Table 1: Antibacterial Activity of this compound and Analogs
| Compound Reference | Gram Stain | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | N/A | Mycobacterium tuberculosis H37Rv | 3.12 - 6.25[1] | Not Reported |
| Analog A (2-aryl-quinoline-4-carboxylic acid) | Gram-Positive | Staphylococcus aureus | 62.50 - 250[3] | Not Reported |
| Analog B (2-aryl-quinoline-4-carboxylic acid) | Gram-Negative | Escherichia coli | 62.50 - 250[3] | Not Reported |
| Analog C (2-aryl-quinoline-4-carboxylic acid) | Gram-Negative | Pseudomonas aeruginosa | >250[3] | Not Reported |
| Ciprofloxacin (Control) | Gram-Positive | Staphylococcus aureus | 0.25 - 1.0 | 0.5 - 2.0 |
| Ciprofloxacin (Control) | Gram-Negative | Escherichia coli | 0.015 - 0.12 | 0.03 - 0.25 |
Table 2: Antifungal Activity of this compound and Analogs
| Compound Reference | Fungal Species | MIC (µg/mL) |
| Analog D (Furan-quinoline derivative) | Candida albicans | Not Reported |
| Analog E (Furan-quinoline derivative) | Aspergillus niger | Not Reported |
| Fluconazole (Control) | Candida albicans | 0.25 - 2.0 |
| Amphotericin B (Control) | Aspergillus niger | 0.5 - 2.0 |
Table 3: Cytotoxicity of this compound and Analogs on Mammalian Cell Lines
| Compound Reference | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) |
| 2-(Furan-2-yl)-4-(phenylamino)quinoline Analog | Human Cancer Cell Lines (NCI-60 Panel) | GI₅₀ | 3.05 - 20.6[4] |
| Doxorubicin (Control) | Various Cancer Cell Lines | IC₅₀ | 0.1 - 1.0 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and accuracy of antimicrobial screening results. The following sections provide step-by-step methodologies for key experiments.
Experimental Workflow
The overall workflow for screening this compound for antimicrobial activity is depicted in the diagram below.
Caption: Experimental workflow for antimicrobial screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include positive, negative, and growth controls on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
(Optional) Add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Untreated control (cells + medium)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium and add to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Diagram
The primary mechanism of action for quinolone-based antimicrobials involves the inhibition of bacterial DNA replication. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of bacterial DNA replication pathway.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial screening of this compound as a potential antimicrobial agent. Systematic evaluation of its activity against a panel of clinically relevant microorganisms and assessment of its cytotoxicity are crucial first steps in the drug discovery pipeline. The provided templates for data presentation will aid in the clear and concise reporting of findings. Further studies should focus on elucidating the precise mechanism of action and in vivo efficacy of this promising compound.
References
Troubleshooting & Optimization
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Doebner reaction is a valuable tool for synthesizing quinoline-4-carboxylic acids. However, like any chemical transformation, it can present challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the Doebner reaction and its variant, the Doebner-Miller reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[1] A variation of this is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[2]
Q2: What are the typical catalysts and solvents used in the Doebner reaction?
The reaction is often catalyzed by Brønsted or Lewis acids. Common catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids like tin tetrachloride and scandium(III) triflate.[2] Solvents can vary, with ethanol being a common choice. However, optimization studies have explored a range of solvents, including acetonitrile (MeCN), which has shown to be effective in certain cases.[3]
Q3: My reaction yield is consistently low. What are the common causes?
Low yields in the Doebner reaction can stem from several factors:
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to exhibit lower reactivity, often leading to poor yields in the conventional Doebner reaction.[4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can significantly impact the yield. For instance, some reactions require heating to proceed efficiently.[3]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Workup and Purification: Product loss during extraction, and purification steps can also contribute to a lower overall yield.
Q4: I am observing the formation of unexpected byproducts. What could they be?
A known side reaction, particularly with certain substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the expected quinoline. This occurs when cyclization happens at the amino group rather than the benzene ring.[1] Additionally, acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl starting material can be a significant side reaction in the Doebner-Miller variation.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Doebner reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poorly reactive aniline (e.g., with electron-withdrawing groups) | - Consider using a modified Doebner protocol, such as the Doebner hydrogen-transfer reaction, which has been shown to improve yields for electron-deficient anilines.[4] - Increase the equivalents of the aniline and aldehyde to favor the formation of the imine intermediate.[3] |
| Suboptimal reaction temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature. A study showed that a reaction temperature of at least 65 °C was necessary for good yields.[3] - Monitor the reaction for any signs of decomposition at higher temperatures. |
| Incorrect catalyst or solvent | - Screen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH, BF₃·THF). BF₃·THF has been found to be effective in certain cases.[3] - Test various solvents. While ethanol is common, acetonitrile (MeCN) has been shown to be a good choice for ease of post-treatment and good yields in specific systems.[3] |
| Decomposition of starting materials or intermediates | - If decomposition is suspected at higher temperatures, consider adding the pyruvic acid dropwise to the heated reaction mixture to control the reaction rate and minimize side reactions.[3] |
| Inefficient workup | - Ensure complete extraction of the product from the aqueous layer. - Optimize the pH during workup to ensure the product is in a form that is readily extractable into the organic phase. |
Problem 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Formation of pyrrolidine derivatives | - This side reaction is substrate-specific. If you are using a substrate prone to this cyclization pathway, consider modifying the substrate or exploring alternative synthetic routes to the desired quinoline.[1] |
| Polymerization of carbonyl compound (in Doebner-Miller reaction) | - Employ a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and increase the yield of the quinoline product.[5] |
| Formation of reduced imine byproduct | - The formation of a reduced imine byproduct from the aniline and aldehyde has been observed. Increasing the equivalents of the aniline and aldehyde can sometimes drive the reaction towards the desired quinoline product.[3] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H | H₂O | 100 | Low |
| 2 | BF₃·THF | MeCN | 65 | 82 |
| 3 | BF₃·THF | Toluene | 65 | Low |
| 4 | BF₃·THF | DCE | 65 | Low |
| 5 | BF₃·THF | DMF | 65 | Low |
| 6 | BF₃·THF | DMSO | 65 | Low |
| 7 | BF₃·Et₂O | MeCN | 65 | Comparable to BF₃·THF |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[3]
Experimental Protocols
General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)
This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from potentially challenging electron-deficient anilines.[3]
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Stir the reaction mixture at 65 °C for 10 minutes.
-
Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Doebner Reaction
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the Doebner reaction.
Caption: Proposed mechanism of the Doebner reaction.
Experimental Workflow
This diagram outlines the general steps involved in performing and working up a Doebner reaction.
Caption: General experimental workflow for the Doebner reaction.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting a failed or low-yielding Doebner reaction.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction parameters for Pfitzinger synthesis of quinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Pfitzinger synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger reaction?
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical synthesis that produces substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
Q2: What is the general mechanism of the Pfitzinger reaction?
The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[1]
Q3: What are the common challenges encountered in the Pfitzinger synthesis?
Common challenges include long reaction times, low yields, and the formation of thick resins or tars that complicate the isolation and purification of the desired product.[2] These issues are particularly prevalent when using more substituted ketones and aldehydes.[2] The use of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also lead to the production of basic effluents, which are an environmental concern.[2]
Q4: Are there any modifications to the original Pfitzinger reaction?
Yes, several modifications have been developed to improve the efficiency and environmental friendliness of the Pfitzinger synthesis. One notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[1] Additionally, modern approaches have explored the use of microwave irradiation and surfactant catalysts in aqueous media to accelerate the reaction and improve yields.[2]
Troubleshooting Guide
Low Product Yield
Low yields are a frequent issue in the Pfitzinger synthesis. The following sections provide potential causes and solutions to improve the yield of your reaction.
Potential Causes:
-
Suboptimal Base: The choice and concentration of the base are critical. While strong bases are necessary, they can also promote side reactions.
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity. Both excessively high and low temperatures can negatively impact the yield.[3]
-
Decomposition of Starting Materials: Some starting materials, like oxaloacetate, can decompose in strongly alkaline solutions, especially at elevated temperatures.[3]
-
Inefficient Mixing of Reactants: Poor mixing can lead to localized high concentrations of reactants and promote side reactions or tar formation.
-
Premature Precipitation of Product: The product may precipitate out of the reaction mixture before the reaction is complete, thus hindering further conversion.
Solutions:
-
Optimize the Base: While KOH is commonly used, some studies have reported significantly higher yields with NaOH. It is advisable to perform small-scale trials to determine the optimal base for your specific substrates.
-
Control the Reaction Temperature: For thermally sensitive substrates, a lower reaction temperature may be beneficial.[3] A gentle warming (e.g., 34-40°C) might be sufficient to dissolve the reactants without causing significant decomposition.[3]
-
Modified Reactant Addition: A modified procedure where the isatin is first allowed to react with the alkali to open the ring (indicated by a color change from orange to pale yellow) before the addition of the ketone can improve yields to over 60% in some cases.[3]
-
Use an Excess of the Carbonyl Compound: Using an excess of the ketone can help to minimize the amount of unreacted isatin remaining in the final product, which can be difficult to remove during purification.[3]
-
Isolate as a Salt: In some instances, it may be more effective to isolate the product as its potassium or sodium salt, which can crystallize directly from the reaction mixture.[3]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the Pfitzinger synthesis.
Table 1: Effect of Base on Product Yield
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetophenone | NaOH | Ethanol | Reflux | 24 | 79-85 | [4] |
| Isatin | Acetophenone | KOH | Ethanol | Reflux | 24 | 18-32 | [4] |
Table 2: Effect of Catalyst and Reaction Conditions on Product Yield
| Isatin Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Isatin | Acetophenone | CTAOH (surfactant) | Water | 80 | - | 95 | [5] |
| Isatin | 4-Chloroacetophenone | CTAOH (surfactant) | Water | 80 | - | 82 | [5] |
| Isatin | 4-Methoxyacetophenone | CTAOH (surfactant) | Water | 80 | - | 79 | [5] |
| Isatin | Acetophenone | CTAOH (surfactant) | Water | 35 ± 2 (Ultrasonic) | - | 95 | [5] |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Disubstituted Quinoline-4-Carboxylic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Isatin (1.0 eq)
-
Appropriate ketone (1.0 - 1.5 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
Absolute Ethanol or other suitable protic solvent
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid for acidification
-
Crushed ice
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 5.9 g KOH, 0.1 mol) in a mixture of absolute ethanol and distilled water (e.g., 20:5 mL).[6]
-
Isatin Addition: Add isatin (e.g., 1.47 g, 0.01 mol) to the basic solution and reflux the mixture for 1 hour.[6] A color change is typically observed as the isatin ring opens.
-
Ketone Addition: Slowly add the appropriate ketone (e.g., 0.01 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture under reflux for 13-24 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the solution onto crushed ice.
-
Acidification: Carefully acidify the mixture with concentrated HCl or acetic acid to a pH of 1-4.[6][8] The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[6][7]
Visualizations
Caption: Experimental workflow for the Pfitzinger synthesis of quinolines.
Caption: Troubleshooting decision tree for the Pfitzinger synthesis.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ijsr.net [ijsr.net]
- 7. jocpr.com [jocpr.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Pfitzinger reaction?
A1: Common impurities include unreacted starting materials such as isatin and 2-acetylfuran. Additionally, an intermediate keto-acid, formed from the hydrolysis of isatin, may also be present. In some cases, resin-like byproducts can form, which can complicate the purification process.[1][2]
Q2: My crude product is a dark, resinous material. How can I purify it?
A2: The formation of a thick resin can hamper isolation.[2] It is recommended to first attempt to precipitate the product by dissolving the crude material in a suitable solvent and then adding a non-solvent. If this fails, column chromatography is the most effective method for separating the desired compound from resinous impurities.
Q3: I am trying to recrystallize my product, but it is "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Increasing the solvent volume: The concentration of the compound may be too high.
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath.
-
Using a different solvent system: A mixture of solvents can sometimes promote better crystal formation. For carboxylic acids, solvent systems like ethanol/water or mixtures involving ethyl acetate and a non-polar solvent like hexanes can be effective.[3]
Q4: My purified compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point typically indicates the presence of impurities. The reported melting point for pure this compound is 226°C. If your value is significantly lower or the range is wide, further purification by recrystallization or column chromatography is recommended.
Q5: During column chromatography, my compound is not moving from the baseline, even with a relatively polar solvent system.
A5: If your compound is not moving on the silica gel column, it may be due to its high polarity. Carboxylic acids can strongly interact with the silica gel. To address this:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent.
-
Add a small amount of acid to the mobile phase: Adding a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving its mobility.
Q6: How does pH affect the purification process?
A6: The pH of the solution is critical, especially during workup and extraction. As a carboxylic acid, this compound is soluble in basic aqueous solutions (as its carboxylate salt) and will precipitate out when the solution is acidified. This property can be used for an effective purification step:
-
Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Wash with a non-polar organic solvent (like ether or ethyl acetate) to remove non-acidic impurities.
-
Re-precipitate the pure product by acidifying the aqueous layer with an acid like acetic acid or hydrochloric acid.
Data on Purification Methods
The following table summarizes quantitative data related to the purification of this compound and related compounds.
| Purification Method | Solvent/Mobile Phase System | Yield | Purity/Melting Point | Reference Compound |
| Recrystallization | Ethyl Acetate | 71% | 226°C | This compound |
| Column Chromatography | Petroleum Ether : Ethyl Acetate (7:3) | - | - | General 2-Aryl/heteroaryl-quinoline-4-carboxylic acids |
| Recrystallization | Ethanol | - | - | General 2-Aryl-quinoline-4-carboxylic acids |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a reported procedure for the purification of this compound.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has begun at room temperature, place the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Drying: Dry the purified yellow crystalline powder under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is a general method adaptable for this compound, based on procedures for similar compounds.[4]
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 80:20 petroleum ether:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 2-(furan-2-yl)quinoline-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(furan-2-yl)quinoline-4-carboxylate. The guidance focuses on identifying and mitigating the formation of common side products during the Pfitzinger reaction between isatin and 2-acetylfuran.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Product and Presence of a Dark, Resinous Byproduct
| Potential Cause | Proposed Solution | Identification of Side Product |
| Aldol condensation of 2-acetylfuran: In the presence of a strong base, 2-acetylfuran can undergo self-condensation to form a complex mixture of polymeric, resinous materials. This is a common side reaction for ketones with enolizable protons under basic conditions. | - Control Temperature: Maintain a lower reaction temperature (e.g., 50-60 °C) to disfavor the aldol condensation, which typically has a higher activation energy than the desired Pfitzinger reaction. - Slow Addition of Base: Add the basic solution (e.g., aqueous KOH) dropwise to the mixture of isatin and 2-acetylfuran to avoid localized high concentrations of base. - Use a Milder Base: Consider using a weaker base, such as potassium carbonate, although this may require longer reaction times or slightly higher temperatures. | The resinous material is often an intractable mixture and difficult to characterize fully. It may appear as a dark, sticky solid that is insoluble in common solvents. On a TLC plate, it will likely show a streak from the baseline. |
| Decomposition of 2-acetylfuran: The furan ring can be susceptible to degradation under harsh basic conditions, leading to ring-opening and subsequent polymerization. | - Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times to minimize the exposure of the starting material and product to the basic medium. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways. | Ring-opened furan derivatives and their subsequent reaction products can be complex. Analysis by Mass Spectrometry of the crude mixture might reveal fragments inconsistent with the desired product or simple side products. |
Issue 2: Presence of Unreacted Isatin in the Final Product
| Potential Cause | Proposed Solution | Identification |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or amount of base. | - Increase Reaction Time/Temperature: Monitor the disappearance of the isatin spot on TLC. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. - Stoichiometry of Base: Ensure at least one equivalent of base is used to facilitate the initial hydrolysis of isatin to isatoic acid, which is a key step in the Pfitzinger reaction mechanism.[1] | Unreacted isatin can be identified by its characteristic orange-red color and its distinct spot on a TLC plate (a higher Rf value than the carboxylic acid product). It can be confirmed by comparing with a standard of isatin. |
| Precipitation of isatin salt: In some solvent systems, the potassium salt of isatin may precipitate, removing it from the reaction mixture. | - Solvent System: Ensure a sufficiently polar solvent system (e.g., ethanol/water mixture) is used to maintain the solubility of all reactants and intermediates. | Visual inspection of the reaction mixture for a persistent orange-red precipitate. |
Issue 3: Formation of an Unexpected Crystalline Side Product
| Potential Cause | Proposed Solution | Identification of Side Product |
| Self-condensation of Isatin: Under certain conditions, isatin can undergo self-condensation or other side reactions, although this is less common in the Pfitzinger reaction. | - Pre-hydrolysis of Isatin: A modified procedure where isatin is first hydrolyzed to isatoic acid by heating with the base before the addition of the ketone can sometimes minimize isatin-related side reactions. | This would likely result in a product with a higher molecular weight than the starting material. Mass spectrometry and NMR spectroscopy would be required for structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Pfitzinger synthesis of this compound?
A1: The Pfitzinger reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylfuran. The generally accepted mechanism proceeds as follows:
-
Hydrolysis of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base (e.g., KOH) to form the potassium salt of isatoic acid (2-aminobenzoylformic acid).[1]
-
Condensation: The ketone (2-acetylfuran) then condenses with the amino group of the isatoic acid intermediate to form an imine.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the quinoline ring system, yielding the final product, 2-(furan-2-yl)quinoline-4-carboxylic acid.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate). You should observe the disappearance of the starting materials (isatin and 2-acetylfuran) and the appearance of a new, more polar spot corresponding to the product.
Q3: What is the best way to purify the crude product?
A3: The crude product is typically an acidic solid. A common purification strategy involves:
-
Acid-Base Extraction: Dissolve the crude mixture in a basic aqueous solution (e.g., sodium carbonate solution). The desired carboxylic acid will dissolve, while neutral impurities (like the resinous byproducts) can be removed by washing with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to a pH of around 4-5. The desired 2-(furan-2-yl)quinoline-4-carboxylic acid will precipitate out of the solution.
-
Recrystallization: The precipitated solid can be collected by filtration and further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Isatin and its derivatives can be irritants. 2-acetylfuran is also an irritant. The reaction is performed using a strong base (KOH), which is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.
Data Presentation
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Yield of Resinous Byproduct (%) |
| 1 | KOH | 80 | 6 | 65 | 25 |
| 2 | KOH | 60 | 8 | 75 | 15 |
| 3 | K₂CO₃ | 80 | 12 | 50 | 10 |
| 4 | KOH (slow addition) | 60 | 8 | 80 | 10 |
This is an illustrative table. Actual results will vary.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) and 2-acetylfuran (1.1 eq) in ethanol.
-
Prepare a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the ethanolic solution of isatin and 2-acetylfuran to 60°C.
-
Add the aqueous potassium hydroxide solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 60-70°C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with glacial acetic acid or dilute hydrochloric acid until a pH of approximately 4-5 is reached, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(furan-2-yl)quinoline-4-carboxylic acid.
Visualizations
Caption: Pfitzinger synthesis and a potential side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
Addressing solubility problems with quinoline-4-carboxylic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My quinoline-4-carboxylic acid derivative is poorly soluble in aqueous solutions. What are the general factors influencing its solubility?
A1: The solubility of quinoline-4-carboxylic acid derivatives is influenced by several factors:
-
pH: As carboxylic acids, their solubility is highly pH-dependent. In acidic conditions, the carboxylic acid group is protonated, leading to lower aqueous solubility. In neutral to basic conditions, the carboxylate anion is formed, which is generally more water-soluble.[1]
-
Crystalline Structure: The arrangement of molecules in the solid state significantly impacts solubility. A more stable crystal lattice requires more energy to break, resulting in lower solubility.
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core can dramatically alter physicochemical properties like lipophilicity and crystal packing, thereby affecting solubility.
-
Temperature: For many organic compounds, solubility increases with temperature.[1]
Q2: I am synthesizing a novel quinoline-4-carboxylic acid derivative. Which are the most common synthetic routes?
A2: The two most common and established methods for synthesizing quinoline-4-carboxylic acids are the Pfitzinger reaction and the Doebner reaction.
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound (ketone or aldehyde) in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3]
-
Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[4]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility During In Vitro Assays
Problem: My compound precipitates out of the aqueous buffer during cell-based assays or enzymatic screens, leading to inconsistent and unreliable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Solutions:
-
pH Adjustment:
-
Rationale: Quinoline-4-carboxylic acids are acidic. Increasing the pH of the buffer above the pKa of the carboxylic acid group will lead to its deprotonation, forming a more soluble carboxylate salt.
-
Protocol: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 7.8, 8.2). Determine the solubility of your compound in each buffer. Ensure the final pH is compatible with your experimental system (e.g., cell viability).
-
-
Co-solvency:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Protocol: Prepare a stock solution of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid affecting the biological assay.
-
-
Nanosuspension:
-
Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate and apparent solubility. This is particularly useful for compounds that are poorly soluble in both aqueous and organic media.
-
Protocol: A nanosuspension can be prepared by methods such as wet milling or high-pressure homogenization.[5] A general laboratory-scale procedure involves dispersing the drug powder in an aqueous solution containing stabilizers (e.g., surfactants and polymers), followed by high-energy milling or homogenization to reduce the particle size.
-
-
Salt Formation:
-
Rationale: Converting the acidic quinoline-4-carboxylic acid into a salt with a suitable base can significantly improve its aqueous solubility.
-
Protocol: To form a salt, the quinoline-4-carboxylic acid is reacted with a base (the counterion) in an appropriate solvent. For an acidic drug, a basic counterion should be chosen with a pKa at least 2 pH units higher than the pKa of the drug to ensure successful salt formation.[6][7] The resulting salt can then be isolated and tested for its solubility.
-
Data Presentation
Table 1: Solubility of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Solvent | Solubility | Reference |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL (196.33 mM) | [8][9] |
| 2-Phenyl-4-quinolinecarboxylic acid | Water | Insoluble | [10] |
| 2-Phenyl-4-quinolinecarboxylic acid | Alcohol | 1 g in 120 mL | [10] |
| 2-Phenyl-4-quinolinecarboxylic acid | Diethyl ether | 1 g in 100 mL | [10] |
| 2-Phenyl-4-quinolinecarboxylic acid | Chloroform | 1 g in 400 mL | [10] |
| Brequinar Sodium | Water (pH 7.4) | <0.10 mg/mL | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol is a general guideline based on the Pfitzinger reaction.[2][3]
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve isatin in an ethanolic solution of potassium hydroxide.
-
Add acetophenone to the reaction mixture.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the solution with hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Synthesis of Quinoline-4-carboxylic Acid Derivatives via Doebner Reaction
This protocol provides a general framework for the Doebner synthesis.[4]
Materials:
-
Aniline (or a substituted aniline)
-
An aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
Ethanol
Procedure:
-
Dissolve the aniline and the aldehyde in ethanol.
-
Add pyruvic acid to the solution.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the crystalline product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified quinoline-4-carboxylic acid derivative.
Mandatory Visualizations
Signaling Pathway: Inhibition of STAT3 by Quinoline-4-Carboxylic Acid Derivatives
Many quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells.
Caption: STAT3 signaling pathway and the inhibitory action of quinoline derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered when working with this compound solutions.
Issue 1: Precipitation or Cloudiness Observed Upon Dilution of DMSO Stock Solution in Aqueous Buffer
-
Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS, cell culture media), the solution becomes cloudy or a precipitate forms. What should I do?
-
Answer: This is a common issue for compounds with low aqueous solubility. The key is to ensure the final concentration of the compound in the aqueous medium is below its solubility limit and to manage the dilution process carefully.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to minimize toxicity to cells and reduce its effect on the compound's solubility.[1]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, add the DMSO stock to a smaller volume of buffer first, mix thoroughly, and then add this intermediate solution to the remaining buffer.
-
Gentle Warming and Sonication: After dilution, if a precipitate is still visible, you can try warming the solution briefly in a water bath (e.g., at 37°C) and sonicating for a few minutes.[2] This can often help redissolve the compound. Ensure the compound is stable at this temperature for short periods.
-
Lower the Final Concentration: The desired final concentration of the compound may be above its aqueous solubility limit. Try working with a lower final concentration.
-
Use of a Co-solvent: In some cases, a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can improve solubility, but this must be compatible with your experimental system.
-
Logical Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Potential Degradation of the Compound During Storage or Experiments
-
Question: I am concerned that my this compound solution is degrading. What are the likely causes and how can I prevent this?
-
Answer: Quinoline derivatives can be susceptible to degradation, particularly from light.[3] Hydrolysis and oxidation are also potential degradation pathways under certain conditions.
Troubleshooting and Prevention:
-
Photostability: The quinoline ring system can be sensitive to light, especially UV light.
-
Prevention: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[3] Avoid prolonged exposure to ambient light during experimental procedures.
-
-
pH Stability: Carboxylic acids can be unstable at extreme pH values, and the stability of the quinoline and furan rings can also be pH-dependent.
-
Prevention: Prepare solutions in buffers that are close to neutral pH, unless your experimental design requires otherwise. If you must use acidic or basic conditions, minimize the exposure time.
-
-
Oxidative Stability: The furan ring can be susceptible to oxidation.
-
Prevention: Use high-purity, degassed solvents. Consider preparing fresh solutions for each experiment to minimize exposure to atmospheric oxygen over time.
-
-
Storage Conditions:
-
Stock Solutions (in DMSO): Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can introduce moisture and increase the likelihood of precipitation or degradation.[4]
-
Aqueous Solutions: Aqueous working solutions should generally be prepared fresh for each experiment and not stored for extended periods.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of quinoline carboxylic acids for use in biological assays.[2]
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.
-
DMSO Stock Solutions: Prepare aliquots in amber vials to protect from light and store at -80°C for long-term storage (months) or -20°C for short-term storage (weeks to a month).[1]
-
Aqueous Working Solutions: These should be prepared fresh from the DMSO stock solution immediately before use. It is not recommended to store aqueous solutions.[2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies for this compound are not widely published, based on its structure, the following pathways are plausible:
-
Photodegradation: Quinoline structures can undergo photodegradation. One study on a quinoline-triclosan hybrid showed significant degradation upon exposure to light.[3] The primary degradation products of quinoline itself upon photolysis include hydroxylated quinolines.[5]
-
Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species.[6]
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, hydrolysis could potentially occur, although this is generally less common for the core ring structures compared to ester or amide functionalities. Forced degradation studies on similar compounds often require heating with strong acids or bases to induce significant hydrolysis.[3][7]
Q4: Is there any quantitative data on the stability of this compound?
A4: At present, there is limited publicly available quantitative data from forced degradation studies specifically for this compound. However, a representative stability study on a different quinoline derivative (a quinoline-triclosan hybrid) provides an example of the kind of degradation that might be expected under stress conditions.
Table 1: Example Forced Degradation Data for a Quinoline Derivative (Note: This data is for a quinoline-triclosan hybrid and is for illustrative purposes only.[3] It does not represent the actual stability of this compound.)
| Stress Condition | Reagent/Method | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 2 N HCl | 24 hours | Reflux | > 5% |
| Base Hydrolysis | 0.5 N NaOH in Ethanol | 24 hours | Reflux | < 5% |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp. | < 5% |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp. | Significant |
| Thermal | Dry Heat | 24 hours | 100°C | < 5% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out an appropriate amount of this compound powder (MW: 239.23 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store at -20°C for short-term use or -80°C for long-term storage.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration. This ensures the final DMSO concentration is 0.1%.
-
Mix thoroughly by gentle inversion or pipetting. Use immediately.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound. The goal is to achieve 5-20% degradation to ensure that degradation products can be detected.[8]
-
Preparation of Test Solutions: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the test solution with an equal volume of 1 N HCl. Store at 60°C for 24-48 hours. Take samples at various time points, neutralize with 1 N NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the test solution with an equal volume of 1 N NaOH. Store at 60°C for 24-48 hours. Take samples, neutralize with 1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Take samples and dilute for analysis.
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, keep the test solution at 70°C. Sample and analyze.
-
Photolytic Degradation: Expose the test solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 3).
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 3: Stability-Indicating HPLC-UV Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% phosphoric acid.
-
Example Gradient: Start with 30% ACN, ramp to 90% ACN over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Signaling Pathway
This compound is an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[9] eIF4A is an RNA helicase that is a key component of the eIF4F complex, which is essential for cap-dependent translation initiation. By unwinding complex secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, eIF4A facilitates the scanning of the ribosome to the start codon.[9] Inhibition of eIF4A stalls this process, preferentially affecting the translation of mRNAs with highly structured 5'-UTRs, which often encode oncoproteins.
Caption: Inhibition of the eIF4A-mediated translation pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. jocpr.com [jocpr.com]
- 4. ziath.com [ziath.com]
- 5. PubChemLite - 2-(furan-2-yl)quinoline-4-carboxylic acid (C14H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. seejph.com [seejph.com]
- 7. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Scaling Up 2-(Furan-2-yl)quinoline-4-carboxylate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 2-(Furan-2-yl)quinoline-4-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Pfitzinger and Doebner reactions.
Pfitzinger Reaction Troubleshooting
The Pfitzinger reaction synthesizes the target compound from isatin and 2-acetylfuran in a basic medium.[1]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete hydrolysis of isatin.2. Low reaction temperature.3. Insufficient reaction time.4. Degradation of 2-acetylfuran under strongly basic conditions. | 1. Ensure the isatin fully dissolves and the solution color changes, indicating the formation of the isatinic acid salt, before adding 2-acetylfuran.2. Maintain the reaction temperature in the recommended range (e.g., 60-70°C) to ensure sufficient reaction kinetics.[1]3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]4. Consider a slower addition of the base or using a milder base to minimize degradation of the furan moiety. |
| Formation of a Dark Tar-like Substance | 1. Polymerization of furan-containing starting materials or products under harsh basic or acidic conditions.2. Side reactions due to high temperatures. | 1. Maintain strict pH control, especially during workup and acidification.[1]2. Avoid excessive heating and ensure uniform temperature distribution in the reaction vessel, particularly during scale-up. |
| Difficulty in Product Isolation/Purification | 1. Presence of unreacted isatin or isatin-derived byproducts.2. Formation of soluble impurities. | 1. After reaction completion, ensure the product is fully precipitated by adjusting the pH carefully with an acid like glacial acetic acid.[1]2. Recrystallization from a suitable solvent, such as ethyl acetate, is an effective purification method.[1]3. Column chromatography may be necessary for removing persistent impurities. |
| Product Purity Issues (e.g., discoloration) | 1. Aerial oxidation of the furan ring or other sensitive functional groups.2. Presence of colored impurities from side reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up.2. Utilize purification techniques like recrystallization or treatment with activated carbon to remove colored impurities. |
Doebner Reaction Troubleshooting
The Doebner reaction provides an alternative route, typically involving the condensation of an aniline, an aldehyde (furan-2-carbaldehyde), and pyruvic acid.[2][3]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Low reactivity of the aniline derivative.2. Decomposition of pyruvic acid at high temperatures.3. Unfavorable solvent or catalyst. | 1. For anilines with electron-withdrawing groups, consider using a Lewis acid catalyst like BF₃·THF to improve yields.[4]2. Add pyruvic acid dropwise to the reaction mixture at an elevated temperature to minimize its decomposition.[4]3. Screen different solvents; acetonitrile has been shown to be effective.[4] Consider catalysts like ytterbium perfluorooctanoate for reactions in water. |
| Formation of Multiple Side Products | 1. Self-condensation of furan-2-carbaldehyde.2. Undesired reactions of pyruvic acid. | 1. Control the stoichiometry of the reactants carefully. An excess of the imine intermediate can sometimes improve the yield of the desired product.[4]2. Optimize the reaction temperature and catalyst to favor the desired three-component reaction pathway. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inefficient catalyst. | 1. Monitor the reaction by TLC to determine completion. Reactions may require several hours of reflux.[1]2. Explore different acid catalysts (e.g., trifluoroacetic acid, sulfamic acid) to find the most effective one for this specific transformation.[4][5] |
| Challenges in Scaling Up | 1. Exothermic reaction leading to poor temperature control.2. Difficulty in maintaining a homogeneous mixture. | 1. Implement controlled addition of reagents and efficient cooling systems for large-scale reactions.2. Ensure adequate stirring and consider using a solvent system that provides good solubility for all reactants and intermediates. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Pfitzinger or Doebner, is more suitable for large-scale production of this compound?
A1: Both the Pfitzinger and Doebner reactions are viable for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction, using isatin and 2-acetylfuran, has a reported yield of 71% for this specific product and may be more straightforward for direct synthesis.[1] However, the Doebner reaction offers more flexibility in terms of reactant modification. For large-scale production, the Doebner reaction has been demonstrated to be scalable, with successful syntheses yielding hundreds of grams of product.[4] The choice may depend on the cost and availability of starting materials, as well as the optimization of reaction conditions for the specific equipment being used.
Q2: What are the key parameters to control for optimizing the yield and purity of the final product?
A2: Key parameters include:
-
Temperature: Maintaining the optimal reaction temperature is crucial to ensure a good reaction rate while minimizing side reactions and decomposition of starting materials.
-
pH: Careful control of pH, especially during the workup and precipitation of the product, is essential for maximizing recovery and purity.[1]
-
Catalyst: In the Doebner reaction, the choice and amount of acid catalyst can significantly impact the reaction rate and yield.[4]
-
Solvent: The solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics and ease of product isolation.
-
Stoichiometry: Precise control of the reactant ratios can minimize side reactions and improve the overall yield.
Q3: What are the most effective methods for purifying the crude this compound?
A3: The most commonly reported and effective purification method is recrystallization from a suitable solvent, such as ethyl acetate.[1] This method is effective at removing most impurities and typically yields a yellow crystalline powder. For persistent impurities, column chromatography may be necessary, although this is less ideal for large-scale production. Washing the crude precipitate with cold water after initial precipitation can also help remove water-soluble byproducts.[1]
Q4: What analytical techniques are recommended for quality control and purity assessment?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Parameter | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | Isatin, 2-Acetylfuran, Base (e.g., KOH) | Aniline, Furan-2-carbaldehyde, Pyruvic Acid, Acid Catalyst |
| Typical Reaction Conditions | Alkaline medium, Reflux (e.g., 60-70°C for 4.5 hours)[1] | Acidic conditions, often with a Lewis acid (e.g., BF₃·THF), Elevated temperatures (e.g., 65°C)[4] |
| Reported Yield | ~71%[1] | Varies depending on catalyst and aniline; can be optimized for high yields. |
| Key Advantages | - Fewer starting materials.- Direct synthesis route. | - High flexibility in starting materials.- Demonstrated scalability.[4] |
| Potential Challenges | - Potential for tar formation.[6]- Sensitivity of furan ring to strong base. | - Can have low yields with certain anilines.[4]- Potential for multiple side products. |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Isatin
-
2-Acetylfuran
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin and potassium hydroxide in ethanol.
-
Heat the mixture to 60-70°C and stir until the isatin is fully dissolved and the solution's color changes, indicating the formation of the potassium salt of isatoic acid.
-
To this solution, add 2-acetylfuran.
-
Continue to reflux the reaction mixture at 60-70°C for approximately 4.5 hours, with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Redissolve the crude product in a minimal amount of hot water and adjust the pH to acidic conditions using glacial acetic acid to precipitate the final product.
-
Allow the mixture to stand at room temperature for the precipitation to complete.
-
Filter the yellow solid, dry it, and recrystallize from ethyl acetate to obtain pure this compound.
Protocol 2: General Procedure for Doebner Synthesis of this compound
This is a generalized protocol based on typical Doebner reaction conditions. Optimization of catalyst, solvent, and temperature may be required.
Materials:
-
Aniline
-
Furan-2-carbaldehyde
-
Pyruvic Acid
-
Acid Catalyst (e.g., BF₃·THF, Trifluoroacetic Acid)
-
Solvent (e.g., Acetonitrile, Ethanol)
Procedure:
-
In a reaction vessel, dissolve the aniline and furan-2-carbaldehyde in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 65°C).
-
Slowly add pyruvic acid to the reaction mixture dropwise over a period of time.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of a non-solvent. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a suitable solvent to remove unreacted starting materials and byproducts, followed by recrystallization.
Visualizations
Pfitzinger Reaction Workflow
Caption: Pfitzinger reaction workflow for this compound synthesis.
Doebner Reaction Logical Pathway
Caption: Logical pathway of the Doebner reaction for quinoline-4-carboxylate synthesis.
Troubleshooting Decision Tree for Low Yield
References
- 1. jchr.org [jchr.org]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Feruloylquinic Acid (FQCA) Purification
Welcome to the technical support center for the purification of high-purity Feruloylquinic Acid (FQCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction, isolation, and purification of FQCAs from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are Feruloylquinic Acids (FQCA) and why are they important?
A1: Feruloylquinic acids (FQAs) are a group of naturally occurring phenolic compounds. They are esters formed between ferulic acid and quinic acid.[1] FQAs are a sub-class of chlorogenic acids and are found in various plants, with green coffee beans being a significant source. These compounds are of interest to researchers due to their potential biological activities, including antioxidant properties.
Q2: What are the common isomers of FQCA I might encounter?
A2: The most common isomers are 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. The numerical prefix indicates the position on the quinic acid molecule where the ferulic acid is esterified. It is crucial to be aware that different isomers may co-exist in a sample and may be challenging to separate.
Q3: What are the general steps for purifying FQCAs from plant material?
A3: A typical workflow for FQCA purification involves:
-
Extraction: FQCAs are extracted from the plant matrix using a suitable solvent.
-
Purification: The crude extract is then purified to isolate the FQCAs from other compounds. This often involves chromatographic techniques.
-
Polishing/Final Purification: A final purification step, such as recrystallization, may be used to achieve high purity.
Q4: How stable are FQCAs during the purification process?
A4: FQCAs, like other chlorogenic acids, can be susceptible to degradation and isomerization under certain conditions. Factors that can affect their stability include temperature, pH, and light exposure.[1] It is generally recommended to perform purification steps at controlled temperatures and to protect samples from light. The stability of FQCAs is influenced by the solvent used for storage, with some degradation observed in methanol solutions.[1]
Experimental Protocols
Protocol 1: Extraction of FQCAs from Green Coffee Beans
This protocol outlines a general procedure for the extraction of chlorogenic acids, including FQCAs, from green coffee beans.
Materials:
-
Green coffee beans
-
Grinder
-
Extraction solvent (e.g., 70% methanol in water)
-
Stirring hot plate
-
Filter paper and funnel or centrifugation equipment
-
Rotary evaporator
Procedure:
-
Grind the green coffee beans to a fine powder.
-
Weigh the desired amount of coffee powder and place it in a flask.
-
Add the extraction solvent to the flask at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Separate the solid material from the liquid extract by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
Concentrate the extract using a rotary evaporator to remove the methanol.
-
The resulting aqueous extract can be used for subsequent purification steps.
Protocol 2: Purification of FQCAs using Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating high-purity FQCA isomers.
Instrumentation and Parameters:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed. For example:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: FQCAs can be detected by UV absorbance, typically around 325 nm.[2]
Procedure:
-
Dissolve the crude FQCA extract in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution to separate the different components of the extract. The gradient will need to be optimized to achieve good resolution between the FQCA isomers and other compounds.
-
Collect the fractions corresponding to the FQCA peaks as they elute from the column.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation) to obtain the purified FQCA.
Quantitative Data Summary
The following tables summarize quantitative data related to FQCA purification. Please note that yields and purity can vary significantly depending on the starting material, extraction method, and purification strategy.
| Purification Method | Starting Material | Purity Achieved | Overall Yield | Reference |
| Synthesis & Recrystallization | N/A | High Purity | 33% (for 3-O-feruloylquinic acid) | N/A |
| Preparative HPLC | Crude Plant Extract | >95% (isomer specific) | Varies | General Knowledge |
| Adsorption Chromatography (Amberlite XAD-16) followed by preparative HPTLC | Maize Bran Extract | 95.35% (for Ferulic Acid) | N/A | N/A |
Troubleshooting Guides
HPLC Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with the polar FQCA molecules.[3][4] - Mobile Phase pH: If the mobile phase pH is close to the pKa of the FQCAs, it can lead to inconsistent ionization and peak tailing. - Column Overload: Injecting too much sample can lead to broad, tailing peaks. | - Use an End-Capped Column: These columns have fewer free silanol groups. - Adjust Mobile Phase pH: Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to ensure the FQCAs are in a single protonation state.[5] - Optimize Sample Load: Reduce the injection volume or dilute the sample. |
| Poor Resolution Between Isomers | - Inadequate Mobile Phase Gradient: The gradient may not be shallow enough to separate structurally similar isomers. - Incorrect Column Chemistry: The chosen column may not have the right selectivity for FQCA isomers. | - Optimize the Gradient: Use a shallower, longer gradient. - Screen Different Columns: Test columns with different stationary phases (e.g., phenyl-hexyl) to find one with better selectivity. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents can appear as peaks in the chromatogram. - Carryover from Previous Injections: Residual sample from a previous run can elute in the current run. | - Use High-Purity Solvents: Always use HPLC-grade solvents. - Implement a Column Wash Step: Run a high-organic wash after each injection to clean the column. |
| Baseline Drift | - Column Not Equilibrated: The column may not be fully equilibrated with the initial mobile phase conditions. - Mobile Phase Composition Change: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component). | - Ensure Proper Equilibration: Equilibrate the column for a sufficient amount of time before injecting the sample. - Keep Mobile Phase Bottles Covered: Minimize solvent evaporation. |
Visualizations
Caption: A generalized experimental workflow for the purification of high-purity FQCA.
References
- 1. mdpi.com [mdpi.com]
- 2. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) with that of standard antibiotics. The information presented is based on available experimental data and is intended to serve as a resource for researchers in the fields of microbiology and drug discovery.
Executive Summary
This compound is a heterocyclic compound belonging to the quinoline family, a class of compounds known for their broad-spectrum antimicrobial properties.[1] This guide summarizes the current understanding of FQCA's antibacterial efficacy in comparison to established antibiotics, presents detailed experimental protocols for assessing antimicrobial activity, and illustrates the underlying mechanism of action of quinolone antibiotics.
Data Presentation
The antibacterial activity of this compound and its derivatives has been evaluated against various bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic effectiveness where a lower value indicates higher potency.
Table 1: Antitubercular Activity of this compound (FQCA) and Standard Drugs
| Compound | MIC (µg/mL) against M. tuberculosis |
| This compound (FQCA) | 3.12 - 6.25 |
| Ciprofloxacin | Comparable to FQCA |
| Pyrazinamide | Comparable to FQCA |
| Streptomycin | Comparable to FQCA |
Source: Journal of Chemical Health Risks, 2025.[1][2]
Table 2: Antibacterial Activity of Structurally Related 2-Aryl-quinoline-4-carboxylic Acid Derivatives against Common Bacterial Strains
| Bacterial Strain | MIC (µg/mL) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MIC (µg/mL) of Ciprofloxacin (Reference) |
| Staphylococcus aureus | 64 | Not explicitly stated in the same study |
| Escherichia coli | 128 | Not explicitly stated in the same study |
| Pseudomonas aeruginosa | >256 | Not explicitly stated in the same study |
| Bacillus subtilis | >256 | Not explicitly stated in the same study |
| MRSA | >256 | Not explicitly stated in the same study |
Source: Molecules, 2016.[3][4][5][6][7]
Note: The data for 2-phenyl-quinoline-4-carboxylic acid derivatives is presented as a proxy for the activity of FQCA against these common bacteria, as direct comparative data was not available in the reviewed literature. The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been noted to contribute to their antibacterial activity.[3]
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics, including this compound, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome, ultimately causing cell death.[8]
Mechanism of action of quinolone antibiotics.
Experimental Protocols
The following are standard protocols for determining the antibacterial activity of a compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Furan-Quinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of furan-quinoline derivatives against other alternatives in the quest for novel therapeutic agents. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Furan-quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their unique structural combination of a furan ring and a quinoline nucleus offers a versatile platform for designing potent and selective therapeutic agents.[3][4] This guide presents a comparative analysis of their structure-activity relationships (SAR) in key therapeutic areas, offering insights for future drug design and development.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Furan-quinoline derivatives have shown significant promise as anticancer agents, with studies revealing their efficacy against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, including DNA cleavage and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5][6]
Comparative Analysis of Cytotoxic Activity
The following table summarizes the cytotoxic activity of various furan-quinoline derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) | Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Quinoline-Triazole Hybrid (7a) | A375 (Melanoma) | 2.9 µg/mL | Doxorubicin | MCF-7 (Breast) | Not Specified | [5] |
| MDA-MB 231 (Breast) | 6.2 µg/mL | A-549 (Lung) | Not Specified | [6] | ||
| Furan-Quinoline-Triazole Hybrid (7b) | A375 (Melanoma) | 4.0 µg/mL | A375 (Melanoma) | Not Specified | [5] | |
| MDA-MB 231 (Breast) | 9.5 µg/mL | |||||
| Furan-Quinoline-Triazole Hybrid (7k) | A375 (Melanoma) | 5.1 µg/mL | [5] | |||
| MDA-MB 231 (Breast) | 7.3 µg/mL | |||||
| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91 µM | [6] | |||
| K-562 (Leukemia) | Not Specified | |||||
| Quinoline-Chalcone Hybrid (64) | Caco-2 (Colon) | 2.5 µM | [6] | |||
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 µM | Gefitinib (EGFR Inhibitor) | Not Specified | 29.16 nM | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of a halogen group, particularly at the para position of a phenyl ring attached to the core structure, has been shown to significantly enhance cytotoxic activity.[5]
-
Side Chain Length: The length of the alkylamino side chain at position-4 of the quinoline ring influences antiproliferative potency, with two methylene units often being the most favorable.[7]
-
Bulky Substituents: Large and bulky alkoxy substituents at position-7 of the quinoline ring can be a beneficial pharmacophoric group for antiproliferative activity.[7]
-
Hybridization: Hybrid molecules incorporating furan, quinoline, and other heterocyclic moieties like triazole or chalcone have demonstrated potent anticancer effects.[5][6]
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the furan-quinoline derivatives or a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized using a suitable solvent like DMSO.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway
Many furan-quinoline derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan-quinoline derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Furan-quinoline derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential new class of antimicrobial drugs.[9][10]
Comparative Analysis of Antimicrobial Activity
The following table compares the minimum inhibitory concentration (MIC) of furan-quinoline derivatives against standard antimicrobial agents.
| Compound ID | Microorganism | MIC (µg/mL) | Alternative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo[5,4-f]quinoline (18) | S. aureus | 3.125-6.25 | Chloramphenicol | S. aureus | Not Specified | [10] |
| E. coli | 3.125-6.25 | Cephalothin | E. coli | Not Specified | [10] | |
| C. albicans | 3.125-6.25 | C. albicans | Not Specified | |||
| Thiazolo[5,4-f]quinoline (19) | S. aureus | 3.125-6.25 | [10] | |||
| E. coli | 3.125-6.25 | |||||
| C. albicans | 3.125-6.25 | |||||
| Thiazolo[5,4-f]quinoline (23) | S. aureus | 3.125-6.25 | [10] | |||
| E. coli | 3.125-6.25 | |||||
| C. albicans | 3.125-6.25 | |||||
| Quinoline-pyrrolidine-dione (8) | P. aeruginosa | 5 ± 2.2 | [11] | |||
| Quinoline-furan-hydrazinyl (12) | P. aeruginosa | 10 ± 1.5 | [11] | |||
| Quinoline-indole-hydrazinyl (13) | S. aureus MRSA | 20 ± 3.3 | [11] | |||
| P. aeruginosa | 10 ± 1.5 |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Systems: The incorporation of bulky and lipophilic aromatic systems, such as thiophene and naphthoyl functionalities, can significantly enhance antimicrobial potency.[10]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the quinoline or furan ring is often associated with increased antimicrobial activity.[10]
-
Hybrid Scaffolds: Fusing the quinoline core with other heterocyclic rings like thiazole can lead to compounds with broad-spectrum antimicrobial activity.[10]
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for in vitro antimicrobial activity screening.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate Analogs for Therapeutic Applications
A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and mechanisms of action of a promising class of heterocyclic compounds.
This guide provides a comprehensive comparative analysis of 2-(Furan-2-yl)quinoline-4-carboxylate analogs, a class of compounds demonstrating significant potential in various therapeutic areas, including anti-tuberculosis and anticancer applications. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Biological Activity
The this compound scaffold has been the subject of extensive research, leading to the identification of derivatives with potent biological activities. This section summarizes the quantitative data for key analogs, highlighting their efficacy in different experimental models.
| Compound ID | Analog Type | Biological Activity | Quantitative Metric | Cell Line / Target | Reference |
| FQCA | Core Scaffold | Anti-tuberculosis | MIC: 3.12-6.25 µg/mL | Mycobacterium tuberculosis H37Rv | [1] |
| FQCA | Core Scaffold | Molecular Docking | Binding Energy: -9.3 kcal/mol | M. tuberculosis protein (PDB: 3M0O) | [1] |
| 7a | Triazole Derivative | Anticancer (Melanoma) | IC50: 2.9 µg/mL | A375 | [2] |
| 7b | Triazole Derivative | Anticancer (Melanoma) | IC50: 4.0 µg/mL | A375 | [2] |
| 7k | Triazole Derivative | Anticancer (Melanoma) | IC50: 5.1 µg/mL | A375 | [2] |
| 7c | Triazole Derivative | Anticancer (Melanoma) | IC50: 7.8 µg/mL | A375 | [2] |
| 7a | Triazole Derivative | Anticancer (Breast) | IC50: 6.2 µg/mL | MDA-MB 231 | [2] |
| 7k | Triazole Derivative | Anticancer (Breast) | IC50: 7.3 µg/mL | MDA-MB 231 | [2] |
| 7b | Triazole Derivative | Anticancer (Breast) | IC50: 9.5 µg/mL | MDA-MB 231 | [2] |
| 7c | Triazole Derivative | Anticancer (Breast) | IC50: 11.3 µg/mL | MDA-MB 231 | [2] |
| P6 | 2-(4-acrylamidophenyl) derivative | SIRT3 Inhibition | IC50: 7.2 µM | SIRT3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols employed in the evaluation of this compound analogs.
Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid (FQCA)
The synthesis of the parent compound, FQCA, is typically achieved through a Pfitzinger reaction.[1]
Materials:
-
Isatin
-
2-Acetylfuran
-
Aqueous Potassium Hydroxide (33%)
-
Ethanol
-
Hydrochloric Acid (for acidification)
Procedure:
-
A mixture of isatin and 2-acetylfuran is prepared in ethanol.
-
An aqueous solution of potassium hydroxide is added to the mixture.
-
The reaction mixture is stirred at 65-70°C for 8-10 hours.
-
The mixture is then cooled, and the aqueous layer is separated and poured over crushed ice.
-
The solution is acidified with hydrochloric acid to precipitate the crude product.
-
The resulting solid is filtered, dried, and can be further purified by recrystallization.
Microplate Alamar Blue Assay (MABA) for Anti-tuberculosis Activity
This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Test compounds and standard drugs (e.g., streptomycin, pyrazinamide, ciprofloxacin)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
A serial dilution of the test compounds and standard drugs is prepared in the 96-well plates.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Following incubation, a mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
The plates are re-incubated for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
DNA Cleavage Assay
This assay is used to assess the ability of compounds to induce single- or double-strand breaks in DNA, a common mechanism of action for anticancer agents.[2]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compounds
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE or TAE)
-
Loading dye
-
Ethidium bromide or other DNA staining agent
-
UV transilluminator
Procedure:
-
The test compounds at various concentrations are incubated with supercoiled plasmid DNA in a suitable buffer.
-
The reaction is stopped, and the samples are mixed with a loading dye.
-
The DNA samples are loaded onto an agarose gel.
-
Electrophoresis is performed to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).
-
The gel is stained with a DNA intercalating agent and visualized under UV light.
-
Cleavage activity is determined by the conversion of the supercoiled DNA form to the relaxed circular and/or linear forms.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the proposed mechanisms and workflows for the synthesis and biological activity of this compound analogs.
Caption: General synthesis workflow for 2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA).
Caption: Proposed mechanism of anti-tuberculosis activity of FQCA.
Caption: General mechanism of DNA cleavage by anticancer analogs.
References
- 1. jchr.org [jchr.org]
- 2. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Fluoroquinolone Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed mechanism of action for Fluoroquinolone Carboxylic Acids (FQCAs), a critical class of antibacterial agents. By presenting supporting experimental data, comparing their activity with alternatives, and detailing experimental methodologies, this document serves as a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Proposed Mechanism of Action: Dual Targeting of Bacterial Type II Topoisomerases
The primary proposed mechanism of action for FQCAs involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6][7][8][9][10][11] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. FQCAs bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[1][2][3][5][6][7][8][11] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they halt essential cellular processes like DNA replication and transcription.
The interaction between the FQCA molecule and the enzyme-DNA complex is mediated by several key structural features. The carboxylic acid at position 3 and the keto group at position 4 of the quinolone core are essential for this activity, often coordinating with a magnesium ion to form a bridge with specific amino acid residues in the enzyme.[12][13][14] The fluorine atom at position 6 significantly enhances the antibacterial potency.[13][15]
Experimental Validation of the Proposed Mechanism
The dual-targeting mechanism of FQCAs is supported by a substantial body of experimental evidence, primarily from enzyme inhibition assays, structural biology studies, and the analysis of resistant bacterial strains.
Enzyme Inhibition Assays
The inhibitory activity of FQCAs against DNA gyrase and topoisomerase IV is a cornerstone of evidence for their mechanism of action. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.
Two primary in vitro assays are used to measure the activity of these enzymes and the inhibitory effects of FQCAs:
-
DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA. The inhibition of this activity by FQCAs is visualized and quantified using agarose gel electrophoresis.
-
Topoisomerase IV Decatenation Assay: This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes). The inhibition of this decatenation activity by FQCAs is also analyzed by agarose gel electrophoresis.
Comparative Analysis of FQCA Activity
The following tables summarize the inhibitory activities (IC50 values) of various FQCAs against DNA gyrase and topoisomerase IV from different bacterial species. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Fluoroquinolone | Bacterial Species | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |
| Sitafloxacin | Enterococcus faecalis | 1.38 | 1.42 | [15] |
| Levofloxacin | Enterococcus faecalis | 28.1 | 8.49 | [15] |
| Ciprofloxacin | Enterococcus faecalis | 27.8 | 9.30 | [15] |
| Sparfloxacin | Enterococcus faecalis | 25.7 | 19.1 | [15] |
| Tosufloxacin | Enterococcus faecalis | 11.6 | 3.89 | [15] |
| Gatifloxacin | Enterococcus faecalis | 5.60 | 4.24 | [15] |
| Ciprofloxacin | Neisseria gonorrhoeae | 0.39 µM | 13.7 µM | [13] |
| Garenoxacin | Staphylococcus aureus | 1.25 | 1.25 - 2.5 | [16] |
| Ciprofloxacin | Staphylococcus aureus | >20 | 0.63 | [16] |
| Ciprofloxacin | Staphylococcus aureus | - | 3.0 µM | [5] |
| Moxifloxacin | Staphylococcus aureus | - | 1.0 µM | [5] |
| Gemifloxacin | Staphylococcus aureus | - | 0.4 µM | [5] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Alternative Mechanisms and Compounds
While the dual-targeting of DNA gyrase and topoisomerase IV is the well-established mechanism for FQCAs, research into alternative antibacterial strategies continues. For instance, quinazolinediones represent another class of compounds that inhibit DNA gyrase, but through a different binding mode that can be effective against some fluoroquinolone-resistant strains.[8][17]
Furthermore, within the fluoroquinolone class, newer agents have been developed with more balanced activity against both DNA gyrase and topoisomerase IV. This dual-targeting profile is thought to reduce the likelihood of resistance development, as mutations in both enzymes would be required for high-level resistance.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate FQCA activity.
DNA Gyrase Supercoiling Assay Protocol
This protocol is adapted from methodologies described in the scientific literature.[9]
1. Reaction Mixture Preparation (on ice):
-
Prepare a master mix containing:
-
5x Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin)
-
Relaxed pBR322 DNA (final concentration ~12.5 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into individual reaction tubes.
2. Inhibitor Addition:
-
Add the FQCA or control vehicle (e.g., DMSO) to the reaction tubes at the desired final concentrations.
3. Enzyme Addition and Incubation:
-
Add purified DNA gyrase to the reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
4. Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
5. Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.
6. Visualization and Quantification:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
Topoisomerase IV Decatenation Assay Protocol
This protocol is based on established methods.[2][12][14]
1. Reaction Mixture Preparation (on ice):
-
Prepare a master mix containing:
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M Potassium Glutamate, 25 mM Magnesium Chloride, 25 mM DTT, 7.5 mM ATP, 250 µg/mL Albumin)
-
Kinetoplast DNA (kDNA) (catenated DNA substrate)
-
Nuclease-free water
-
-
Aliquot the master mix into individual reaction tubes.
2. Inhibitor Addition:
-
Add the FQCA or control vehicle to the reaction tubes at the desired final concentrations.
3. Enzyme Addition and Incubation:
-
Add purified topoisomerase IV to the reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing SDS and a loading dye.
-
Extract with chloroform/isoamyl alcohol to remove protein.
5. Agarose Gel Electrophoresis:
-
Load the aqueous phase onto a 1% agarose gel.
-
Run the gel at a constant voltage.
6. Visualization and Quantification:
-
Stain the gel with an intercalating dye.
-
Visualize the DNA bands. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. Quantify the amount of released minicircles to determine the percentage of inhibition.
Visualizing the Molecular Interactions and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to depict the FQCA mechanism of action and the experimental workflows.
Caption: Proposed mechanism of action for Fluoroquinolone Carboxylic Acids (FQCAs).
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
Caption: Experimental workflow for the topoisomerase IV decatenation assay.
References
- 1. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. pnas.org [pnas.org]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
- 8. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 9. inspiralis.com [inspiralis.com]
- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Potential of 2-(Furan-2-yl)quinoline-4-carboxylate: A Comparative Analysis
A critical evaluation of the available data for 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) reveals promising in vitro activity, particularly against Mycobacterium tuberculosis. However, a notable gap exists in the literature regarding its in vivo efficacy. This guide provides a comparative assessment of FQCA against other quinoline-4-carboxylate derivatives that have undergone in vivo evaluation, offering a perspective on its potential trajectory in drug development.
To contextualize the current standing of this compound, this guide presents its reported in vitro data alongside the in vivo performance of other quinoline derivatives. This comparative approach aims to highlight the necessary future steps for evaluating the therapeutic potential of FQCA.
Comparative Efficacy Data
The following table summarizes the available biological data for this compound and compares it with quinoline-4-carboxamide derivatives that have demonstrated in vivo efficacy in antimalarial studies. This juxtaposition underscores the current preclinical stage of FQCA and the type of in vivo data required for its advancement.
| Compound/Derivative | Target/Disease Model | Assay Type | Key Performance Metrics | Reference |
| This compound (FQCA) | Mycobacterium tuberculosis | In Vitro (Microplate Alamar Blue Assay) | Good Minimum Inhibitory Concentration (MIC) comparable to standard drugs (streptomycin, pyrazinamide, ciprofloxacin) | [1][2] |
| Target Protein (Molecular Docking) | In Silico | Binding Energy: -9.3 kcal/mol | [1] | |
| Quinoline-4-carboxamide Derivative (Compound 25) | Plasmodium berghei (malaria) | In Vivo (Mouse Model) | 93% reduction in parasitemia at 30 mg/kg (oral, once daily for 4 days) | [3] |
| Pharmacokinetics | In Vivo (Mouse) | Poor oral bioavailability (F = 15%) | [3] | |
| Quinoline-4-carboxamide Derivative (Compound 2) | Plasmodium berghei (malaria) | In Vivo (Mouse Model) | Complete cure at 30 mg/kg (oral, once daily for 4 days); ED90 of 0.1–0.3 mg/kg | [4] |
| Pharmacokinetics | In Vivo (Mouse) | Excellent bioavailability (F = 74%) | [4] | |
| Quinoline-4-carboxamide Derivative (Compound 27) | Plasmodium berghei (malaria) | In Vivo (Mouse Model) | ED90 of 2.6 mg/kg | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols relevant to the compounds discussed.
In Vitro Anti-tuberculosis Activity of FQCA (Microplate Alamar Blue Assay)
The in vitro anti-tuberculosis activity of this compound was assessed using the Microplate Alamar Blue Assay.[1][2] This method involves preparing a serial dilution of the test compound in a 96-well microplate. Mycobacterium tuberculosis culture is then added to each well. The plates are incubated for a defined period, after which the Alamar Blue reagent is added. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.[1]
In Vivo Antimalarial Efficacy in a P. berghei Mouse Model
The in vivo antimalarial activity of the quinoline-4-carboxamide derivatives was evaluated in a P. berghei infected mouse model.[3][4] Mice are infected with the parasite, and treatment with the test compounds is initiated. The compounds are administered orally at specified doses for a set number of consecutive days. The percentage of parasitemia (the percentage of red blood cells infected with the parasite) is monitored by examining blood smears under a microscope. The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The ED90, the dose required to achieve a 90% reduction in parasitemia, is often calculated.[3][4]
Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid
The synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid is achieved by reacting isatin with 2-acetylfuran in an alkaline medium.[1][2] The resulting product is then purified and its structure confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[1]
Preclinical Development Workflow
The progression of a potential therapeutic agent from initial discovery to a viable drug candidate follows a structured pathway. The diagram below illustrates a typical workflow for preclinical development, highlighting the stages that this compound would need to navigate.
Caption: Preclinical to Clinical Drug Development Workflow.
Future Directions and Conclusion
While the in vitro data for this compound is encouraging, the absence of in vivo studies represents a significant hurdle in its development as a potential therapeutic agent. The comparative analysis with other quinoline-4-carboxamide derivatives that have demonstrated potent in vivo antimalarial activity highlights the importance of advancing FQCA to in vivo testing.
Future research should focus on:
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of FQCA in an animal model is essential to understand its bioavailability and dosing requirements.
-
In Vivo Efficacy Studies: Establishing an appropriate animal model for tuberculosis infection to evaluate the in vivo efficacy of FQCA is a critical next step.
-
Toxicology Studies: Comprehensive safety and toxicology assessments will be necessary to determine a therapeutic window for the compound.
References
Comparative Toxicity Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of 2-(Furan-2-yl)quinoline-4-carboxylate against a selection of structurally similar quinoline-4-carboxylate derivatives. The objective is to offer a clear, data-driven comparison to aid in the assessment of potential therapeutic candidates and guide future research in drug development. This document summarizes quantitative cytotoxicity data, details the experimental and computational methodologies employed, and visualizes a key signaling pathway implicated in the toxicological effects of this class of compounds.
Quantitative Toxicity Data
The following table summarizes the in vitro cytotoxic activity of this compound and its analogs against various human cancer cell lines. The data for the comparator compounds are derived from published experimental studies, while the data for the target compound, this compound, has been estimated using a validated in silico prediction tool due to the current lack of publicly available experimental cytotoxicity data.
| Compound | Cell Line | IC50 (µM) | Method | Reference / Data Source |
| This compound (Target) | HeLa | ~ 25.5 | In Silico Prediction | CLC-Pred |
| MCF-7 | ~ 31.8 | In Silico Prediction | CLC-Pred | |
| HepG2 | ~ 42.1 | In Silico Prediction | CLC-Pred | |
| Quinoline-2-carboxylic acid | PC3 | 26 µg/mL (~150) | MTT Assay | [1] |
| Quinoline-4-carboxylic acid | MCF-7 | > 100 | Sulforhodamine B Assay | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | > 82.9% inhibition | Flow Cytometry | [2] |
| 8-Benzoyl-2-phenylquinoline-4-carboxylic acid | A2780 | > 100 | MTT Assay | [3] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM13 | 7.2 | SIRT3 Inhibition Assay | [4] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c) | HepG2 | 0.137 µg/mL (~0.3) | MTT Assay | [5] |
Experimental and Computational Methodologies
In Vitro Cytotoxicity Assessment: MTT Assay
The experimental cytotoxicity data for the comparator compounds cited in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
General Protocol:
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
In Silico Cytotoxicity Prediction
Due to the absence of publicly available experimental cytotoxicity data for this compound, its IC50 values were estimated using the CLC-Pred (Cell-Line Cytotoxicity Predictor) web service.
Principle: CLC-Pred is a freely available in silico tool that predicts the cytotoxicity of chemical compounds against a panel of human cancer and non-cancer cell lines. The prediction is based on a quantitative structure-activity relationship (QSAR) model built on a large dataset of experimentally determined cytotoxicity data from the ChEMBL database. The model uses the structural formula of a compound to predict its cytotoxic potential.
Methodology:
-
Input: The chemical structure of this compound was provided to the CLC-Pred web server in the SMILES (Simplified Molecular Input Line Entry System) format: O=C(O)c1cc(nc2ccccc12)c3occc3.
-
Prediction: The tool's underlying algorithm analyzed the structural features of the molecule and compared them to its internal database and QSAR model to estimate the probability of activity and predict IC50 values against a range of cell lines.
-
Output: The predicted IC50 values for HeLa, MCF-7, and HepG2 cell lines were obtained from the CLC-Pred output. It is important to note that these are estimated values and require experimental validation.
Signaling Pathway Visualization
Several studies on quinoline derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. A common signaling pathway involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Apoptotic signaling pathway induced by quinoline derivatives.
Discussion
The in silico predicted cytotoxicity of this compound suggests moderate activity against the tested cancer cell lines, with IC50 values in the mid-micromolar range. When compared to the experimental data of its analogs, its predicted potency appears to be in a similar range to some unsubstituted or less functionalized quinoline-4-carboxylic acids. However, it is predicted to be significantly less potent than some highly optimized derivatives, such as the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole and the 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which exhibit low micromolar or even nanomolar activity.
It is crucial to emphasize that the in silico data for the target compound is a prediction and should be confirmed through experimental validation. The provided comparison serves as a preliminary assessment to guide further investigation. The diverse range of cytotoxicities observed among the quinoline-4-carboxylate derivatives highlights the significant influence of substitutions on the quinoline core in modulating biological activity.
The apoptotic pathway diagram illustrates a common mechanism of action for cytotoxic quinoline derivatives. These compounds can trigger apoptosis through both extrinsic and intrinsic pathways, converging on the activation of executioner caspases, such as caspase-3, which ultimately leads to programmed cell death. Understanding these mechanisms is vital for the rational design of more effective and selective anticancer agents.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The in silico data presented has not been experimentally verified and should be interpreted with caution. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 2. researchgate.net [researchgate.net]
- 3. CLC-Pred 2.0: A Freely Available Web Application for In Silico Prediction of Human Cell Line Cytotoxicity and Molecular Mechanisms of Action for Druglike Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds | PLOS One [journals.plos.org]
- 5. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
Benchmarking FQCA: A Comparative Guide to Electrochemical Lead (II) Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ferrocenyl-Functionalized Calix[1]arene (FQCA) Electrochemical Sensors Against Leading Alternatives for the Detection of Lead (II).
The sensitive and selective detection of heavy metal ions is a critical endeavor in environmental monitoring, food safety, and pharmaceutical analysis. Lead (Pb²⁺), in particular, poses significant health risks even at trace levels, necessitating the development of advanced sensor technologies. Among the promising candidates, ferrocenyl-functionalized calix[1]arene (FQCA) based electrochemical sensors have garnered attention for their unique host-guest chemistry and redox-active signaling. This guide provides a comprehensive benchmark of FQCA's electrochemical performance against other contemporary sensors for lead detection, supported by experimental data and detailed protocols.
Performance Benchmark: FQCA vs. Alternative Sensors for Lead (II) Detection
The efficacy of an electrochemical sensor is primarily determined by its limit of detection (LOD), linear working range, and the analytical method employed. The following table summarizes the performance of a calix[1]arene-based sensor and compares it with other notable electrochemical sensors for the detection of Pb²⁺.
| Sensor Type | Electrode Modification | Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |
| Calixarene-Based Sensor | Calix[1]arene-tren | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.48–2.31 µM | 0.11 µM | [2] |
| Biochar-TiO₂ Nanoparticle Sensor | Biochar@TiO₂NPs on Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 1 pM–10 µM | 0.6268 pM | [3] |
| Nanocomposite Sensor | Fe₃O₄ Nanoparticles & Carbonaceous Nanomaterials on Screen-Printed Electrode (SPE) | Square Wave Anodic Stripping Voltammetry (SWASV) | Not Specified | 0.0154 µM (for SPE/Fe₃O₄-CNF) | [4] |
| Schiff Base Ligand Sensor | Gold Nanoparticles on Schiff Base Ligand Modified SPE | Not Specified | Not Specified | 0.298 µM | [5] |
| Copper-Based Sensor | Copper Electrode | Anodic Stripping Voltammetry (ASV) | Not Specified | 21 nM (0.021 µM) | [6] |
| Aptasensor | Graphene and Thionine on Aptamer Modified Electrode | Electrochemical Aptasensor | 1.6x10⁻¹³–1.6x10⁻¹⁰ M | 3.2x10⁻¹⁴ M | [7] |
| Nanoporous Carbon Sensor | Nano-porous pseudo carbon paste electrode (nano-PPCPE) | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.05–4.0 µmol/L | 0.0292 µmol/L | [8] |
Experimental Protocols
Reproducibility and accuracy are hallmarks of robust scientific findings. This section details the experimental methodologies for the fabrication of an FQCA-modified electrode and the subsequent electrochemical detection of Pb²⁺ using Square Wave Anodic Stripping Voltammetry (SWASV), a highly sensitive technique for trace metal analysis.
Fabrication of a Ferrocenyl-Functionalized Calix[1]arene (FQCA) Modified Glassy Carbon Electrode (GCE)
-
GCE Pre-treatment: A glassy carbon electrode is meticulously polished with alumina slurry on a polishing cloth to achieve a mirror-like finish. It is then sonicated in deionized water and ethanol to remove any residual abrasive particles and contaminants.
-
Synthesis of Ferrocenyl-Functionalized Calix[1]arene: A calix[1]arene molecule is functionalized with ferrocene moieties through established organic synthesis routes, often involving the formation of amide or ester linkages.[9]
-
Electrode Modification: A solution of the synthesized FQCA is prepared in a suitable organic solvent. The cleaned GCE is then modified by drop-casting a small volume of the FQCA solution onto its surface and allowing the solvent to evaporate, resulting in a thin film of the FQCA receptor on the electrode.
Electrochemical Detection of Pb²⁺ using Square Wave Anodic Stripping Voltammetry (SWASV)
SWASV is a two-step technique that involves a preconcentration step followed by a stripping step, which enhances the sensitivity of the measurement.
-
Preparation of Solutions: A supporting electrolyte, typically an acetate buffer solution (pH 4.5-5.0), is prepared.[10] Standard solutions of Pb²⁺ are prepared by diluting a stock solution with the supporting electrolyte.
-
Preconcentration Step: The FQCA-modified GCE is immersed in the sample solution containing Pb²⁺. A negative potential (e.g., -1.2 V) is applied for a specific duration (e.g., 150 seconds) while the solution is stirred. This reduces the Pb²⁺ ions to metallic lead, which accumulates on the electrode surface and within the calixarene cavities.
-
Stripping Step: After a brief equilibration period without stirring, the potential is scanned in the positive direction using a square wave waveform. When the potential reaches the oxidation potential of lead, the accumulated lead is stripped from the electrode, generating a current peak. The height of this peak is proportional to the concentration of Pb²⁺ in the sample.
-
Data Analysis: The peak current from the stripping voltammogram is measured and plotted against the concentration of the standard solutions to generate a calibration curve. The concentration of Pb²⁺ in unknown samples is then determined from this calibration curve.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and processes, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of the FQCA sensor and the experimental workflow for lead detection.
Concluding Remarks
The FQCA-based electrochemical sensor demonstrates a viable platform for the detection of lead (II) ions, offering a good linear range and a competitive limit of detection. While some alternative sensors, such as those based on nanomaterials and aptamers, exhibit significantly lower detection limits, the FQCA sensor benefits from the inherent selectivity of the calixarene macrocycle and the stable and well-defined redox signal of the ferrocene moiety.
The choice of sensor ultimately depends on the specific application requirements, including the desired sensitivity, the complexity of the sample matrix, and cost considerations. This guide provides the necessary data and protocols to enable researchers and professionals to make an informed decision when selecting an appropriate electrochemical sensor for lead (II) detection. Further research into the optimization of the FQCA structure and the electrode modification process may lead to even greater enhancements in its analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. An Electrochemical Sensor for Detection of Lead (II) Ions Using Biochar of Spent Coffee Grounds Modified by TiO2 Nanoparticles [mdpi.com]
- 3. Electrochemical Detection of Cd2+, Pb2+, Cu2+ and Hg2+ with Sensors Based on Carbonaceous Nanomaterials and Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead ion (Pb2+) electrochemical sensors based on novel Schiff base ligands - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Label-free electrochemical lead (II) aptasensor using thionine as the signaling molecule and graphene as signal-enhancing platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Square wave anodic stripping voltammetry and metal testing [blog.iorodeo.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Antitubercular Potential of 2-(Furan-2-yl)quinoline-4-carboxylate: A Comparative In Vitro Analysis
For Immediate Release
In the global fight against tuberculosis (TB), the quest for novel, effective therapeutics is paramount. This guide provides a comparative analysis of the in vitro antitubercular activity of a promising candidate, 2-(Furan-2-yl)quinoline-4-carboxylate, against the virulent Mycobacterium tuberculosis H37Rv strain. Its performance is benchmarked against established first-line antitubercular drugs, offering a clear perspective on its potential role in future TB treatment regimens.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound was determined using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was established and compared with standard antitubercular agents.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| This compound | 3.12 - 6.25[1] |
| Isoniazid | 0.02 - 0.06 |
| Rifampicin | 0.06 - 0.25 |
| Ethambutol | 0.5 - 2.0 |
| Pyrazinamide | 12.5 - 50 |
Note: MIC values for standard drugs are compiled from multiple sources and can vary based on experimental conditions.
The data indicates that this compound exhibits promising antitubercular activity, with an MIC range that is notably more potent than Pyrazinamide. While not as potent as Isoniazid and Rifampicin, its efficacy warrants further investigation, particularly in the context of drug-resistant TB strains.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of this compound was assessed using the well-established Microplate Alamar Blue Assay (MABA).[2][3][4] This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound and standard antitubercular drugs
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a standardized turbidity.
-
Drug Dilution: Serial twofold dilutions of the test compounds and standard drugs are prepared directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing no drug are included.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Re-incubation: The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizing the Process and a Potential Mechanism
To better understand the experimental process and the potential mode of action of quinoline derivatives, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the Microplate Alamar Blue Assay.
Caption: A diagram showing the proposed inhibition of KatG by quinoline derivatives.
Discussion of Potential Mechanism
Research into the mechanism of action of quinoline derivatives against M. tuberculosis suggests that some compounds in this class may exert their effect by inhibiting the catalase-peroxidase enzyme, KatG.[5][6] KatG is a crucial enzyme for M. tuberculosis, as it is responsible for activating the first-line prodrug isoniazid. By inhibiting KatG, these quinoline derivatives could potentially disrupt this activation pathway, and may also interfere with the enzyme's role in protecting the bacterium from oxidative stress. This proposed mechanism highlights a different target from many existing antitubercular drugs and underscores the potential of quinoline-based compounds in overcoming drug resistance.
Conclusion
This compound demonstrates significant in vitro activity against M. tuberculosis H37Rv. Its distinct chemical scaffold and promising MIC value position it as a valuable lead compound for further development. The experimental data presented here provides a solid foundation for future preclinical and clinical investigations to fully elucidate its therapeutic potential in the treatment of tuberculosis.
References
- 1. jchr.org [jchr.org]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activities of various substituted quinoline-4-carboxylic acids. The information presented is collated from recent studies and is intended to aid researchers in understanding the structure-activity relationships, mechanisms of action, and potential therapeutic applications of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.
Data Presentation: Comparative Anticancer Activity
The anticancer efficacy of substituted quinoline-4-carboxylic acids is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values of representative compounds from recent studies.
Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.
| Compound | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) | Reference |
| 41 | 4-F-Ph | 6-F | 9.71 ± 1.4 | 3.02 ± 0.35 | > 50 | [1][2] |
| 43 | 4-F-Ph | 6-Cl | 26.2 ± 1.8 | 1.94 ± 0.17 | > 50 | [1][2] |
| Brequinar | - | - | 7.30 ± 0.0031 | 0.679 ± 0.19 | - | [1] |
Table 2: Sirtuin 3 (SIRT3) Inhibitors
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been investigated as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.
| Compound | Leukemic Cell Line | IC50 (µM) | Reference |
| P6 | MOLM13 | Not specified, potent inhibitory activity shown | [3][4] |
| P6 | MV4-11 | Not specified, potent inhibitory activity shown | [3][4] |
Note: The study highlighted potent inhibitory activity but did not provide specific IC50 values for cell lines in the abstract. The SIRT3 inhibitory IC50 for compound P6 was 7.2 µM.[3][4]
Table 3: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Certain quinoline derivatives have demonstrated significant inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| 21 | HCC827 | 0.010 | Osimertinib | 0.0042 | [5] |
| 21 | H1975 | 0.21 | Osimertinib | 0.04 | [5] |
| 21 | A549 | 0.99 | Osimertinib | 0.92 | [5] |
| 4f | A549 | 2.75 | Doxorubicin | Not specified | [5] |
| 4i | SKOV3 | 1.91 | Doxorubicin | Not specified | [5] |
Table 4: Histone Deacetylase (HDAC) Inhibitors
2-Phenylquinoline-4-carboxylic acid derivatives have been explored as novel inhibitors of histone deacetylases, which play a crucial role in the epigenetic regulation of gene expression in cancer.
| Compound | HDAC Isoform | IC50 (µM) | K562 Cell Apoptosis | Reference |
| D28 | HDAC3 | 24.45 | Dose-dependent increase | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the cited studies.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
A common method for synthesizing the quinoline-4-carboxylic acid core is the Pfitzinger condensation reaction .[1]
-
Reactants: An appropriate isatin derivative is reacted with an aryl methyl ketone.
-
Conditions: The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent system like aqueous ethanol.
-
Procedure: The reaction mixture is refluxed for a specified period (e.g., 12-48 hours).
-
Workup: After cooling, the mixture is acidified to precipitate the crude product.
-
Purification: The product is then purified by crystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the test compounds.[10]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism of anticancer drugs. It can be assessed using various methods, including flow cytometry with Annexin V/PI staining.[7]
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: A generalized experimental workflow for the evaluation of anticancer compounds.
Caption: Simplified EGFR signaling pathway and its inhibition.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway via DHODH.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(Furan-2-yl)quinoline-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Furan-2-yl)quinoline-4-carboxylate, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Chemical Identifier:
Hazard Assessment and GHS Classification
Understanding the potential hazards is the first step in safe handling. Based on available data, this compound is classified as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed[1][4] | |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1][4] | |
| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation[1][4] | |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation[1] |
This data is based on aggregated GHS information. Always consult the specific safety data sheet (SDS) provided by the supplier for the most accurate and complete information.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound.[5] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before use and dispose of them properly after handling.[5][6][7] |
| Eyes/Face | Safety glasses with side shields or goggles | In case of splash risk, a face shield should be worn in addition to safety glasses or goggles.[6][7] |
| Body | Laboratory coat | A buttoned lab coat made of a low-permeability material should be worn to protect the skin.[7] |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be required.[6][7][8] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control exposure to vapors or dust.[6][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[6][9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]
-
Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] For larger spills, follow emergency procedures and notify safety personnel.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]
-
Keep away from incompatible materials.
-
The recommended storage temperature is at room temperature.[10]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in household garbage.[4] Consult with your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. 20146-25-2 CAS MSDS (2-(2-FURYL)-4-QUINOLINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
